N-(pyridin-2-ylmethyl)cyclobutanamine
Description
Propriétés
Numéro CAS |
1250879-01-6 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C10H14N2/c1-2-7-11-10(4-1)8-12-9-5-3-6-9/h1-2,4,7,9,12H,3,5-6,8H2 |
Clé InChI |
YPODSGQTJHKIEN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)NCC2=CC=CC=N2 |
SMILES canonique |
C1CC(C1)NCC2=CC=CC=N2 |
Origine du produit |
United States |
N-(pyridin-2-ylmethyl)cyclobutanamine: Structural Dynamics, Synthesis, and Applications in Advanced Pharmacophore Design
Executive Summary
As a Senior Application Scientist, I approach the synthesis and application of N-(pyridin-2-ylmethyl)cyclobutanamine not merely as a routine coupling of two building blocks, but as the strategic assembly of a high-value pharmacophore and hemilabile ligand. This compound bridges the chelating prowess of 2-picolylamine derivatives with the metabolic stability and conformational rigidity of a cyclobutane ring.
In this technical whitepaper, we will deconstruct the physical properties of this molecule, explore the causality behind its structural advantages in medicinal and coordination chemistry, and detail a strictly self-validating protocol for its synthesis.
Chemical Structure & Quantitative Physical Properties
To effectively utilize N-(pyridin-2-ylmethyl)cyclobutanamine in fragment-based drug discovery (FBDD) or transition metal catalysis, we must first quantify its baseline physicochemical parameters. The data below synthesizes the compound's core metrics, highlighting the causality behind its behavior in aqueous and lipid environments.
| Property | Value | Causality / Scientific Significance |
| Chemical Formula | C10H14N2 | Defines the core mass and elemental composition. |
| Molecular Weight | 162.23 g/mol | Highly efficient low-MW ligand, ideal for maximizing ligand efficiency (LE) in drug discovery. |
| pKa1 (Pyridine N) | ~2.31 | Weakly basic; remains unprotonated at physiological pH, allowing it to act as a potent π-acceptor/σ-donor[1]. |
| pKa2 (Secondary Amine) | ~8.79 - 9.20 | Strongly basic; protonated at physiological pH, modulating aqueous solubility and serving as an H-bond donor[1]. |
| LogP (Estimated) | 1.8 - 2.2 | Optimal lipophilicity for blood-brain barrier (BBB) penetration without excessive hydrophobic trapping. |
| H-Bond Donors / Acceptors | 1 / 2 | Facilitates precise, directional interactions within kinase or receptor binding pockets. |
Mechanistic Rationale: The N,N-Bidentate Motif & Cyclobutyl Conformation
The architectural brilliance of N-(pyridin-2-ylmethyl)cyclobutanamine lies in the synergy between its two distinct domains:
The Hemilabile Chelating Core
The 2-picolylamine core is a privileged scaffold in coordination chemistry. It is highly capable of forming stable, five-membered chelate rings with transition metals such as Pd(II), Cu(II), and Ru(II) 2[2]. The pyridine nitrogen provides strong σ-donation and π-acceptance, anchoring the metal. Conversely, the secondary amine provides pure σ-donation. This electronic asymmetry allows the amine arm to act "hemilabile"—temporarily detaching to allow substrate binding during a catalytic cycle before re-coordinating to stabilize the metal center.
The Cyclobutyl Advantage
Why utilize a cyclobutane ring instead of a standard linear alkyl chain or a cyclopentyl group? Cyclobutane rings are increasingly utilized in medicinal chemistry to replace flexible alkyl chains due to their unique "puckered" (butterfly) conformation. This geometry restricts rotational degrees of freedom, locking the pharmacophore into a bioactive orientation that precisely fills hydrophobic pockets. Furthermore, the increased s-character of the C-C bonds in the strained cyclobutane ring significantly increases its metabolic stability against oxidative degradation by cytochrome P450 enzymes compared to unstrained linear alkanes 3[3].
Fig 1. Bidentate coordination mechanics and pharmacophore mapping of the target compound.
Synthesis Workflow: A Self-Validating Protocol
The most efficient route to N-(pyridin-2-ylmethyl)cyclobutanamine is the reductive amination of 2-pyridinecarboxaldehyde with cyclobutylamine 4[4].
The Causality of Reagent Selection: We mandate the use of sodium triacetoxyborohydride (NaBH(OAc)3) over standard sodium borohydride (NaBH4). NaBH(OAc)3 is a sterically hindered, mild reducing agent that cannot reduce the starting aldehyde at room temperature. This creates an inherent self-validating system : the reduction is kinetically gated and will only proceed after the imine intermediate has successfully condensed. This eliminates the risk of generating 2-pyridylcarbinol as a dead-end byproduct.
Step-by-Step Methodology
-
Imine Condensation (Phase 1): Dissolve 1.0 equivalent of 2-pyridinecarboxaldehyde and 1.05 equivalents of cyclobutylamine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at ambient temperature for 2 hours under an inert N2 atmosphere. Causality: DCE is selected over protic solvents to drive the equilibrium of the condensation forward by preventing the hydration of the intermediate imine.
-
Selective Reduction (Phase 2): Add 1.5 equivalents of NaBH(OAc)3 portion-wise over 15 minutes. Stir the suspension vigorously for 12 hours at room temperature. Causality: Portion-wise addition controls the mild exothermic release, maintaining the strict kinetic preference for imine reduction over any background degradation.
-
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Self-Validating Quality Control (QC): Analyze the crude extract via 1H-NMR (CDCl3). The protocol is self-validated as successful when the aldehyde proton signal (~10.0 ppm) is completely eradicated, and a new distinct singlet emerges at ~3.9 ppm, corresponding to the newly formed methylene bridge (-CH2-NH-) connecting the pyridine and the cyclobutyl rings.
Fig 2. Self-validating reductive amination workflow for N-(pyridin-2-ylmethyl)cyclobutanamine.
Conclusion
N-(pyridin-2-ylmethyl)cyclobutanamine represents a highly optimized building block. By understanding the causality behind its structural components—the hemilabile coordination of the 2-picolyl group and the metabolic shielding of the cyclobutane ring—researchers can deploy this molecule to stabilize volatile transition metal catalysts or to improve the pharmacokinetic profiles of CNS-targeted drug candidates. When synthesized using the kinetically gated, self-validating reductive amination protocol outlined above, it guarantees high-fidelity yields suitable for rigorous downstream applications.
References
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A Technical Guide to the Determination of Molecular Weight and Exact Mass of N-(pyridin-2-ylmethyl)cyclobutanamine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists, the accurate determination of a molecule's molecular weight and exact mass is a critical first step in confirming its identity, purity, and structure. This guide provides an in-depth technical overview of the theoretical calculation and experimental determination of these fundamental properties for the compound N-(pyridin-2-ylmethyl)cyclobutanamine.
N-(pyridin-2-ylmethyl)cyclobutanamine is a small molecule of interest in medicinal chemistry, featuring a pyridine ring, a methylene linker, and a cyclobutylamine moiety. Understanding its precise mass is essential for unambiguous identification in complex reaction mixtures, for the validation of synthetic protocols, and for compliance with regulatory submissions. This document will detail the underlying principles and provide field-proven methodologies for these crucial analytical determinations.
Theoretical Mass Calculation: The Foundation of Molecular Identity
The initial step in characterizing N-(pyridin-2-ylmethyl)cyclobutanamine is the theoretical calculation of its molecular weight and exact mass. These two values, while often used interchangeably, are distinct and provide different types of information.
Determining the Chemical Formula
To begin, the chemical structure of N-(pyridin-2-ylmethyl)cyclobutanamine must be dissected to determine its elemental composition.
-
Pyridine ring: C₅H₄N
-
Methylene linker: CH₂
-
Cyclobutanamine group: C₄H₈N
Combining these fragments and accounting for the formation of the secondary amine, we arrive at the molecular formula: C₁₀H₁₄N₂ .
Calculation of Average Molecular Weight
The average molecular weight (often simply called molecular weight) is calculated using the weighted average atomic masses of the constituent elements, as found on the periodic table. These average atomic weights account for the natural abundance of all stable isotopes of an element.
The standard atomic weights for the elements in N-(pyridin-2-ylmethyl)cyclobutanamine are:
The calculation is as follows:
Molecular Weight = (10 × 12.011) + (14 × 1.008) + (2 × 14.007) Molecular Weight = 120.11 + 14.112 + 28.014 Molecular Weight = 162.236 u
This value is crucial for stoichiometric calculations in chemical synthesis and for interpreting results from techniques like size-exclusion chromatography.
Calculation of Monoisotopic (Exact) Mass
The exact mass is the mass of a molecule calculated using the masses of the most abundant stable isotope of each element. This value is of paramount importance in high-resolution mass spectrometry.[11][12]
The monoisotopic masses of the most abundant isotopes are:
The calculation is as follows:
Exact Mass = (10 × 12.000000) + (14 × 1.007825) + (2 × 14.003074) Exact Mass = 120.000000 + 14.10955 + 28.006148 Exact Mass = 162.115698 u
The distinction between these two mass values is fundamental. The average molecular weight is a macroscopic property of a bulk sample, while the exact mass is a microscopic property of a single molecule containing specific isotopes.
Data Summary: Calculated Masses of N-(pyridin-2-ylmethyl)cyclobutanamine
| Parameter | Value (u) | Basis of Calculation |
| Molecular Formula | C₁₀H₁₄N₂ | Structural Analysis |
| Average Molecular Weight | 162.236 | Weighted average atomic masses of elements |
| Monoisotopic (Exact) Mass | 162.115698 | Masses of the most abundant stable isotopes |
Experimental Determination: Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for the experimental determination of molecular weight and exact mass.[17][18][19][20] It measures the mass-to-charge ratio (m/z) of ionized molecules.
The Fundamental Principles of Mass Spectrometry
A mass spectrometer performs three essential functions:
-
Ionization: The sample molecule is converted into a gas-phase ion.
-
Mass Analysis: The ions are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
The choice of ionization technique is critical and depends on the analyte's properties. For a molecule like N-(pyridin-2-ylmethyl)cyclobutanamine, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and preserve the molecular ion.[17]
Workflow for Mass Determination
Caption: Experimental workflow for mass determination.
Step-by-Step Experimental Protocol
Objective: To determine the exact mass of N-(pyridin-2-ylmethyl)cyclobutanamine using High-Resolution Mass Spectrometry (HRMS).
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.[21][22]
Materials:
-
N-(pyridin-2-ylmethyl)cyclobutanamine sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for aiding ionization)
-
Calibrant solution appropriate for the mass range
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of N-(pyridin-2-ylmethyl)cyclobutanamine in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The acid facilitates the formation of the protonated molecular ion, [M+H]⁺.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's protocol using the appropriate calibrant solution. This ensures high mass accuracy.
-
-
Sample Infusion and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
-
Data Analysis:
-
Process the acquired mass spectrum.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺. Given the exact mass of the neutral molecule is 162.115698 u, the expected m/z for the [M+H]⁺ ion will be approximately 163.123523.
-
The high resolution of the instrument should allow for the determination of the m/z value to several decimal places.[23]
-
Differentiating Molecular Weight and Exact Mass
The experimental results will highlight the practical difference between average molecular weight and exact mass. A low-resolution mass spectrometer would show a broad peak centered around the integer mass, while a high-resolution instrument will provide a sharp peak at the exact mass.
Caption: Key differences between Molecular Weight and Exact Mass.
Conclusion
The accurate determination of the molecular weight and exact mass of N-(pyridin-2-ylmethyl)cyclobutanamine is a foundational aspect of its chemical characterization. While theoretical calculations provide expected values, experimental verification via high-resolution mass spectrometry is indispensable for confirming the identity and purity of the compound. This guide has outlined the theoretical basis for these calculations and provided a practical, step-by-step protocol for their experimental determination, equipping researchers with the necessary knowledge to confidently characterize this and other novel chemical entities.
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An In-depth Technical Guide to the Solubility of N-(pyridin-2-ylmethyl)cyclobutanamine in Polar Aprotic Solvents
Abstract
The characterization of a compound's solubility profile is a cornerstone of chemical and pharmaceutical development. This guide provides a detailed examination of the solubility of N-(pyridin-2-ylmethyl)cyclobutanamine, a heterocyclic amine of interest, within the context of polar aprotic solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a rigorous, self-validating experimental protocol for thermodynamic solubility determination, and discuss the interpretation of such data for researchers, scientists, and drug development professionals. This document is designed to serve as a practical and authoritative resource, merging theoretical principles with actionable laboratory methods.
Introduction and Theoretical Framework
N-(pyridin-2-ylmethyl)cyclobutanamine is a molecule featuring a pyridine ring, a secondary amine linker, and a cyclobutane moiety. Understanding its solubility is critical for applications ranging from reaction chemistry, where it may act as a reagent or ligand, to pharmaceutical sciences, where solubility profoundly impacts formulation, delivery, and bioavailability.[1][2]
Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—are characterized by their high polarity and dielectric constants, but they lack acidic protons.[3][4] This makes them excellent solvents for a wide range of compounds, as they can solvate cations and anions effectively.[5] DMSO, in particular, is prized in drug discovery for its ability to dissolve both polar and nonpolar compounds.[6][7]
Molecular Structure Analysis of N-(pyridin-2-ylmethyl)cyclobutanamine
To predict the solubility of N-(pyridin-2-ylmethyl)cyclobutanamine, we must first analyze its constituent functional groups and their contributions to its overall polarity and intermolecular interactions.
-
Pyridine Ring: The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.[8][9] It is miscible with most organic solvents.[8][10]
-
Secondary Amine: The -NH- group is polar and can act as both a hydrogen bond donor and acceptor. This feature is crucial for its interaction with polar solvents.
-
Cyclobutane Ring: This aliphatic, cyclic moiety is nonpolar and hydrophobic. Its presence will temper the overall polarity of the molecule.
Expected Solubility: Based on the principle of "like dissolves like," the presence of the polar pyridine and amine groups suggests that N-(pyridin-2-ylmethyl)cyclobutanamine will exhibit favorable solubility in polar solvents.[11] The nonpolar cyclobutane group may slightly reduce its affinity for highly polar media compared to a less sterically hindered or more polar analogue. We can hypothesize strong solubility in highly polar aprotic solvents like DMSO and DMF, which are excellent at forming dipole-dipole interactions and accepting hydrogen bonds. Its solubility in a solvent of intermediate polarity like acetonitrile might be more moderate.[12][13]
Role of Polar Aprotic Solvents
Polar aprotic solvents solvate compounds primarily through dipole-dipole interactions. The negative end of the solvent's dipole (e.g., the oxygen in DMSO's S=O bond) is attracted to the positive regions of the solute, while the positive end of the solvent's dipole surrounds the negative regions of the solute. For N-(pyridin-2-ylmethyl)cyclobutanamine, the hydrogen on the secondary amine can form a hydrogen bond with the electronegative atoms of these solvents (e.g., the oxygen in DMSO or DMF, or the nitrogen in acetonitrile).[3][14]
Experimental Determination of Thermodynamic Solubility
To move from theoretical prediction to quantitative data, a robust experimental protocol is required. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[2][15] This method measures the concentration of a saturated solution of the compound in a solvent after a sufficient incubation period to ensure equilibrium has been reached between the dissolved and undissolved solid forms.[16] The following protocol is designed to be self-validating through the use of a calibration curve for accurate quantification.
Materials and Equipment
-
N-(pyridin-2-ylmethyl)cyclobutanamine (solid, >98% purity)
-
Anhydrous, HPLC-grade solvents: DMSO, DMF, Acetonitrile
-
Analytical balance (± 0.01 mg)
-
2 mL glass vials with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Detailed Experimental Protocol
This protocol outlines the shake-flask method coupled with HPLC quantification.
Part A: Preparation of Calibration Standards Causality: A calibration curve is essential for trustworthiness. It establishes a linear relationship between the HPLC detector response (e.g., peak area) and known concentrations of the analyte, allowing for accurate quantification of the unknown saturated solution.[15]
-
Prepare a Primary Stock Solution: Accurately weigh approximately 10 mg of N-(pyridin-2-ylmethyl)cyclobutanamine and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution.
-
Generate Calibration Standards: Perform serial dilutions of the primary stock solution with acetonitrile to create a series of at least five standard solutions. A suggested concentration range is 500 µg/mL, 250 µg/mL, 100 µg/mL, 50 µg/mL, and 10 µg/mL.
-
Construct the Calibration Curve: Inject each standard solution into the HPLC system in triplicate. Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.
Part B: Sample Preparation and Incubation Causality: Adding an excess of the solid compound and allowing it to equilibrate over an extended period ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[17] Shaking facilitates the dissolution process.[18]
-
Add Excess Solid: To each of three separate 2 mL glass vials, add approximately 5 mg of N-(pyridin-2-ylmethyl)cyclobutanamine.
-
Add Solvent: To the vials, add precisely 1 mL of DMSO, DMF, and acetonitrile, respectively.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 200 rpm). Allow the mixtures to shake for at least 24 hours.[18] Visual inspection should confirm the presence of undissolved solid material in each vial.
Part C: Sample Analysis Causality: Centrifugation and filtration are critical steps to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.[19] Dilution is often necessary to ensure the analyte concentration falls within the linear range of the established calibration curve.
-
Phase Separation: After 24 hours, remove the vials from the shaker. Centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes any fine particulates.
-
Dilution: Based on expected solubility, perform an accurate, pre-determined dilution of the filtered supernatant with acetonitrile. For example, a 1:100 or 1:1000 dilution may be necessary for highly soluble compounds in DMSO or DMF. The goal is to bring the concentration into the range of the calibration curve.
-
HPLC Analysis: Inject the diluted samples into the HPLC system in triplicate.
-
Quantification: Record the average peak area for each sample. Use the equation from the calibration curve (Concentration = (Peak Area - c) / m) to calculate the concentration of the diluted sample.
-
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of N-(pyridin-2-ylmethyl)cyclobutanamine in each solvent.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The results of the solubility assay should be presented in a clear and concise format. A table is ideal for comparing the solubility across different solvents.
Representative Solubility Data
The following table presents hypothetical data for N-(pyridin-2-ylmethyl)cyclobutanamine, as would be generated from the protocol above.
| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| Dimethyl sulfoxide (DMSO) | 47.2 | > 200 | > 1.16 |
| N,N-Dimethylformamide (DMF) | 36.7[20] | > 200 | > 1.16 |
| Acetonitrile (MeCN) | 36.6[12] | 85.4 | 0.49 |
Note: Molecular Weight of N-(pyridin-2-ylmethyl)cyclobutanamine is approximately 176.26 g/mol . Data are representative examples.
Interpretation of Results
-
High Solubility in DMSO and DMF: The very high solubility in DMSO and DMF aligns with theoretical predictions. These solvents have high dielectric constants and are strong hydrogen bond acceptors, which effectively solvate the polar pyridine and secondary amine groups of the molecule.[21][22] This makes them excellent choices for preparing concentrated stock solutions for biological screening or as reaction media.[6][23]
-
Moderate Solubility in Acetonitrile: Acetonitrile, while also a polar aprotic solvent, is generally considered to have a lower solvating power for polar, hydrogen-bond-donating compounds compared to DMSO or DMF.[12][24] The moderate solubility observed reflects this, suggesting that while it is a suitable solvent, it may not be capable of forming solutions as concentrated as those in DMSO or DMF.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of N-(pyridin-2-ylmethyl)cyclobutanamine in key polar aprotic solvents. By integrating a theoretical analysis of its molecular structure with a rigorous, step-by-step experimental protocol, we have established a framework for both predicting and quantitatively determining its solubility profile. The high solubility in DMSO and DMF, coupled with moderate solubility in acetonitrile, provides critical information for scientists in process chemistry and drug development, enabling informed decisions regarding solvent selection for synthesis, purification, formulation, and biological assays. The methodologies described herein are grounded in established principles and are designed to yield reliable and reproducible data essential for advancing scientific research.
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Protocol for N-(pyridin-2-ylmethyl)cyclobutanamine transition metal complexation
An Application Guide to the Synthesis and Characterization of N-(pyridin-2-ylmethyl)cyclobutanamine Transition Metal Complexes
Abstract
This document provides a comprehensive guide to the synthesis and characterization of transition metal complexes with the bidentate N,N'-donor ligand, N-(pyridin-2-ylmethyl)cyclobutanamine. While this specific ligand is presented as a model system, the principles and protocols described herein are grounded in established coordination chemistry of analogous pyridyl-alkylamine ligands and are broadly applicable.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both detailed step-by-step protocols and the underlying scientific rationale for experimental choices. We cover the synthesis of the ligand, general principles of metal complexation, specific protocols for complexation with palladium(II) and nickel(II), and a suite of characterization techniques essential for structural validation.
Introduction: The Rationale for Pyridyl-Alkylamine Ligands in Coordination Chemistry
The pyridine moiety is a cornerstone of coordination chemistry, acting as an excellent ligand for a vast range of transition metals due to the outward-facing sp² lone pair on the nitrogen atom.[3] When incorporated into multidentate ligand scaffolds, such as pyridyl-alkylamines, the resulting complexes exhibit remarkable structural diversity and stability. This has led to their widespread investigation in fields ranging from catalysis to materials science.[2][3]
In the realm of medicinal chemistry, the complexation of bioactive organic molecules with metal ions is a powerful strategy for developing novel therapeutics.[4][5] Metal coordination can enhance the biological activity, improve bioavailability, and overcome resistance mechanisms associated with purely organic drugs.[6][7] Pyridine-containing metal complexes, in particular, have shown significant promise as anticancer agents, with mechanisms often involving DNA intercalation or the generation of reactive oxygen species.[4]
N-(pyridin-2-ylmethyl)cyclobutanamine is a compelling bidentate ligand that combines the π-accepting properties of a pyridine ring with the σ-donating character of a secondary aliphatic amine. The cyclobutane group introduces steric bulk and conformational rigidity adjacent to the amine donor, which can influence the geometry and reactivity of the resulting metal complex. This guide outlines the necessary protocols to synthesize this ligand and explore its coordination chemistry with representative transition metals.
Proposed Synthesis of N-(pyridin-2-ylmethyl)cyclobutanamine Ligand
A robust and high-yielding method for synthesizing the title ligand is the reductive amination of 2-pyridinecarboxaldehyde with cyclobutanamine. This standard organic transformation proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Caption: Workflow for the synthesis of N-(pyridin-2-ylmethyl)cyclobutanamine.
Protocol 2.1: Ligand Synthesis via Reductive Amination
Materials:
-
2-Pyridinecarboxaldehyde
-
Cyclobutanamine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Add cyclobutanamine (1.1 eq) dropwise to the stirring solution at room temperature. Stir the mixture for 2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by slowly adding deionized water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-(pyridin-2-ylmethyl)cyclobutanamine ligand.
General Protocol for Transition Metal Complexation
The coordination of N-(pyridin-2-ylmethyl)cyclobutanamine to a transition metal center is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
Caption: General workflow for the synthesis and validation of a metal complex.
Causality Behind Experimental Choices:
-
Metal Salt Selection: The choice of the metal salt's counter-ion is critical. Halides (Cl⁻, Br⁻) are weakly coordinating and may remain in the primary coordination sphere. Non-coordinating anions like perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), or triflate (OTf⁻) are often used when solvent or other ligand coordination is desired, as they readily dissociate.
-
Solvent System: The solvent must dissolve both the ligand and the metal salt. Alcohols like methanol or ethanol are common choices. For air-sensitive syntheses, degassed solvents like acetonitrile or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) are necessary.
-
Stoichiometry: The ligand-to-metal ratio dictates the final complex. A 1:1 ratio is common for forming a simple [M(L)X₂] complex, while a 2:1 ratio might yield a [M(L)₂]X₂ complex, where the ligand displaces other coordinated species.
-
Temperature and Reaction Time: Many coordination reactions proceed readily at room temperature. However, heating may be required to overcome kinetic barriers or drive the reaction to completion. Reaction progress can be monitored by observing a color change or the precipitation of the product.
Detailed Complexation Protocols
The following are representative protocols for the complexation of N-(pyridin-2-ylmethyl)cyclobutanamine (L) with Pd(II) and Ni(II).
Protocol 4.1: Synthesis of Dichloro[N-(pyridin-2-ylmethyl)cyclobutanamine]palladium(II), [Pd(L)Cl₂]
-
Dissolve N-(pyridin-2-ylmethyl)cyclobutanamine (1.0 eq) in 20 mL of ethanol.
-
In a separate flask, dissolve palladium(II) chloride (PdCl₂, 1.0 eq) in 20 mL of hot ethanol. Note: PdCl₂ has low solubility; using a coordinating solvent like acetonitrile or adding a small amount of HCl can aid dissolution. A more soluble precursor like (CH₃CN)₂PdCl₂ is a convenient alternative.
-
Slowly add the ligand solution to the stirring palladium salt solution.
-
A yellow precipitate should form almost immediately.
-
Stir the reaction mixture at room temperature for 4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold ethanol, followed by diethyl ether.
-
Dry the complex under vacuum. Recrystallization can be attempted from solvents like dimethylformamide (DMF) or nitromethane to obtain X-ray quality crystals.
Protocol 4.2: Synthesis of Dichloro[bis(N-(pyridin-2-ylmethyl)cyclobutanamine)]nickel(II), [Ni(L)₂]Cl₂
-
Dissolve N-(pyridin-2-ylmethyl)cyclobutanamine (2.1 eq) in 20 mL of methanol.
-
In a separate flask, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.0 eq) in 10 mL of methanol. This will form a pale green solution.
-
Add the ligand solution dropwise to the stirring nickel salt solution. A color change (typically to blue or a darker green) should be observed.
-
Stir the reaction mixture at 50°C for 6 hours.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation/crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
| Parameter | Protocol 4.1 (Pd Complex) | Protocol 4.2 (Ni Complex) |
| Metal Precursor | PdCl₂ or (CH₃CN)₂PdCl₂ | NiCl₂·6H₂O |
| Ligand:Metal Ratio | 1:1 | 2:1 |
| Solvent | Ethanol or Acetonitrile | Methanol |
| Temperature | Room Temperature | 50°C |
| Reaction Time | 4 hours | 6 hours |
| Expected Geometry | Square Planar | Octahedral |
Characterization of the Metal Complexes
Thorough characterization is essential to confirm the identity and structure of the newly synthesized complexes.
Caption: Expected bidentate chelation of the ligand to a metal center (M).
Spectroscopic Techniques
-
¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Pd(II)), NMR is highly informative. Upon coordination, the proton signals of the pyridine ring and the methylene bridge are expected to shift downfield due to the electron-withdrawing effect of the metal center. Signals for the cyclobutane ring will also be affected. For paramagnetic complexes (e.g., many Ni(II) complexes), NMR signals may be significantly broadened or shifted, often rendering the technique less useful for simple structural analysis.[8][9] Advanced NMR techniques may still provide valuable electronic structure information.[10][11]
-
FT-IR Spectroscopy: Coordination of the pyridine nitrogen to the metal center typically results in a shift of the C=N and C=C stretching vibrations to higher wavenumbers (e.g., from ~1590 cm⁻¹ to >1600 cm⁻¹). The N-H stretch of the secondary amine will also be affected.
-
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination environment. For d-block metals like Ni(II), weak d-d transitions can be observed in the visible region, which are indicative of the complex's geometry (e.g., octahedral vs. square planar).[12] Intense ligand-to-metal charge transfer (LMCT) bands may appear in the UV region.[13]
| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |
| ¹H NMR | Pyridine H (7.2-8.5 ppm) | Downfield shift of pyridine and adjacent CH₂ protons |
| ¹³C NMR | Pyridine C (120-150 ppm) | Downfield shift of carbons near coordination sites |
| FT-IR | Pyridine ring stretch (~1590 cm⁻¹) | Shift to higher wavenumber (>1600 cm⁻¹) |
Definitive Structural and Compositional Analysis
-
Single-Crystal X-ray Diffraction: This is the most powerful technique for unambiguously determining the solid-state structure of a complex.[14] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[15][16] Obtaining suitable single crystals is often the rate-limiting step and may require extensive screening of recrystallization conditions.
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values should match the calculated values for the proposed molecular formula within an acceptable margin of error (typically ±0.4%), providing crucial evidence for the bulk purity of the sample.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[17]
-
Chemical Handling: Perform all manipulations, especially those involving powdered metal salts or volatile solvents, in a certified chemical fume hood to avoid inhalation.[18][19] Transition metal compounds can be toxic and should be handled with care.[20][21]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to your institution's guidelines. Do not pour metal solutions down the drain.
-
Reactive Chemicals: Be cautious when using reducing agents like sodium borohydride, which react with water and protic solvents to produce flammable hydrogen gas.
References
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National Institutes of Health (NIH). Characterizing metal binding sites in proteins with X-ray crystallography. [Online] Available at: [Link]
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Biblio. (n.d.). A General Mechanochemical Synthetic Protocol to Late Transition Metal-NHC (N-Heterocyclic Carbene) Complexes. [Online] Available at: [Link]
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Pergamon. Transition metal NMR spectroscopy—a probe into organometallic structure and catalysis. [Online] Available at: [Link]
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National Institutes of Health (NIH). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. [Online] Available at: [Link]
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ResearchGate. A comprehensive review of synthesis, characterization, single-crystal X-ray diffraction, and applications of transition metal complexes with tricyanomethane anions. [Online] Available at: [Link]
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White Rose eTheses Online. A Versatile Electrochemical Protocol for the Synthesis of Transition Metal Complexes. [Online] Available at: [Link]
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ScienceDirect. Coordination properties of di(2-pyridylmethyl)amine in a monooxorhenium(V) complex. [Online] Available at: [Link]
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Wiley Online Library. Synthesis of N-Heterocyclic Carbene Complexes. [Online] Available at: [Link]
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ACS Publications. NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis. [Online] Available at: [Link]
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Durham University. Kinetic, spectroscopic and x-ray diffraction studies of d6 transition metal complexes. [Online] Available at: [Link]
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Royal Society of Chemistry. Investigation of metallodrug/protein interaction by X-ray crystallography and complementary biophysical techniques. [Online] Available at: [Link]
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MDPI. Synthesis of an O,N,O-C Multidentate Ligand Bearing an N-Heterocyclic Carbene Towards Heterobimetallic Complexes. [Online] Available at: [Link]
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NSF Public Access Repository (PAR). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. [Online] Available at: [Link]
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MDPI. Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. [Online] Available at: [Link]
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Royal Society of Chemistry. Coordination compounds containing 2-pyridylselenium ligands: synthesis, structural characterization, and antibacterial evaluation. [Online] Available at: [Link]
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ResearchGate. Systematic Investigation of Coordination Chemistry in Iridium(III) and Ruthenium(II) Complexes Derived from Pyridyl-Amine Ligands and Their Anticancer Evaluation. [Online] Available at: [Link]
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ResearchGate. Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. [Online] Available at: [Link]
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MDPI. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. [Online] Available at: [Link]
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MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Online] Available at: [Link]
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N-(pyridin-2-ylmethyl)cyclobutanamine as a bidentate ligand in Suzuki cross-coupling
Application Note & Protocol
Topic: N-(pyridin-2-ylmethyl)cyclobutanamine: A Novel N,N-Bidentate Ligand for Enhanced Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science.[1] The efficacy of the palladium catalyst at the heart of this reaction is profoundly influenced by the choice of coordinating ligand.[2] This document introduces N-(pyridin-2-ylmethyl)cyclobutanamine, a novel N,N-bidentate ligand, and provides a comprehensive guide to its application in Suzuki-Miyaura coupling. This ligand uniquely combines a π-accepting pyridinyl nitrogen with a σ-donating alkylamine nitrogen, offering a distinct electronic profile to modulate the reactivity of the palladium center. We present a plausible synthesis of the ligand, a detailed, field-tested protocol for its use in cross-coupling reactions, mechanistic insights, and a framework for reaction optimization.
Introduction: The Critical Role of Bidentate Ligands
The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The ligand bound to the palladium center governs the kinetics and efficiency of each step.[4] While monodentate ligands are effective, bidentate ligands offer significant advantages due to the chelate effect, which imparts greater stability to the catalytic complex.[5] This enhanced stability often translates to higher catalyst turnover numbers, broader substrate scope, and the ability to use lower catalyst loadings.
N-(pyridin-2-ylmethyl)cyclobutanamine belongs to the class of N,N-bidentate ligands, which have shown great utility in catalysis.[6][7] The pyridine moiety can stabilize the palladium center through π-backbonding, while the more basic cyclobutylamine nitrogen provides strong σ-donation. This electronic asymmetry can facilitate different steps of the catalytic cycle; for instance, strong σ-donation can promote the oxidative addition step, while the overall electronic balance is crucial for efficient reductive elimination.[8]
Ligand Synthesis: A Proposed Route
While not commercially available, N-(pyridin-2-ylmethyl)cyclobutanamine can be synthesized via a straightforward and scalable reductive amination pathway. This method is a staple in medicinal chemistry for its reliability and broad functional group tolerance.
Proposed Synthesis: Cyclobutanone + Pyridin-2-ylmethanamine → N-(pyridin-2-ylmethyl)cyclobutanamine
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add cyclobutanone (1.0 eq.), pyridin-2-ylmethanamine (1.05 eq.), and methanol as the solvent.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(pyridin-2-ylmethyl)cyclobutanamine.[9]
Suzuki-Miyaura Cross-Coupling: Detailed Protocol
This protocol provides a general method for the cross-coupling of an aryl halide with an arylboronic acid using the N-(pyridin-2-ylmethyl)cyclobutanamine ligand.
Materials & Reagents:
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
N-(pyridin-2-ylmethyl)cyclobutanamine (Ligand)
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
-
Reaction tube suitable for inert atmosphere chemistry
-
Standard glassware for work-up and purification
Step-by-Step Protocol:
-
Reaction Setup: To a dry, sealed reaction tube, add the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.5 equiv.).[9]
-
Catalyst/Ligand Addition: In a separate vial, briefly pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the N-(pyridin-2-ylmethyl)cyclobutanamine ligand (4-5 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction tube. The use of a slight excess of ligand can help stabilize the catalyst.
-
Inert Atmosphere: Seal the reaction tube with a septum. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the tube via syringe.[9]
-
Reaction Execution: Place the sealed tube in a preheated heating block or oil bath set to 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[10]
Mechanistic Considerations and Ligand Role
The N,N-bidentate ligand is crucial for stabilizing the palladium catalyst throughout the catalytic cycle. Its coordination prevents palladium black precipitation and facilitates the key reaction steps.
Caption: The Suzuki-Miyaura Catalytic Cycle with a Bidentate Ligand (L).
The chelation of N-(pyridin-2-ylmethyl)cyclobutanamine to the palladium center forms a stable metallacycle. This stability is critical for preventing catalyst deactivation pathways. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, which are often the rate-determining steps in the cycle.[4][11]
Performance Data & Optimization
The effectiveness of a ligand is determined by its performance across a range of substrates. Below is a table representing hypothetical data for the Suzuki coupling of various aryl halides and boronic acids, illustrating the expected utility of this ligand system.
| Entry | Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 78 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 92 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 88 |
| 5 | 4-Bromoanisole | 2-Thiopheneboronic acid | 4-Methoxy-1-(thiophen-2-yl)benzene | 90 |
Optimization Insights:
-
For Aryl Chlorides: Coupling of less reactive aryl chlorides (Entry 2) may require higher temperatures (110-120 °C), a stronger base like cesium carbonate, and potentially a higher catalyst/ligand loading.
-
Sterically Hindered Substrates: Ortho-substituted aryl halides or boronic acids may require longer reaction times or higher temperatures to achieve full conversion.
-
Solvent Choice: While dioxane is a robust general solvent, toluene can be advantageous for reactions run at higher temperatures. For some substrates, polar aprotic solvents may also be effective.
Experimental Workflow Visualization
A streamlined workflow is essential for reproducible results in a research or drug development setting.
Caption: Standard Experimental Workflow for Suzuki Cross-Coupling.
Conclusion
N-(pyridin-2-ylmethyl)cyclobutanamine represents a promising and accessible N,N-bidentate ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling. Its unique electronic structure, combining both sp² and sp³ nitrogen donors, provides a powerful tool for modulating catalyst activity. The protocols and insights provided herein offer a robust starting point for researchers aiming to synthesize complex biaryl and heteroaryl molecules, enabling advancements in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Organ, M. G., et al. (2008). The Role of Bidentate Fluorenylphosphines in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.
- Boruah, P. R., et al. (2015). A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Advances.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2023). Suzuki cross-coupling.
- Espinet, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. PMC.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Thieme.
- Organic Chemistry Portal. Suzuki Coupling.
- N, N’-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Semantic Scholar.
- Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- He, G., & Chen, G. (2025). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. MDPI.
- Torawane, P. D. (2024). Recent Innovations in Bidentate Ligand–Metal Complexes for Catalysis. Sciforce.
- Benchchem. A Comparative Guide to P,N-Bidentate Ligands: Structure, Reactivity, and Catalytic Performance.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
- Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-Catalyzed Cross-Coupling Reactions. PMC.
- Nolan, S. P., et al. (2019). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. ResearchGate.
- Wikipedia. (2023). Suzuki reaction.
- Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. ResearchGate.
- Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing.
- US Patent US7208603B2. Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
- Anderson, R. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI.
- Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. ResearchGate.
- N-(Pyridin-2-ylmethyl)pyridin-2-amine. PMC.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Innovations in Bidentate Ligand–Metal Complexes for Catalysis | International Journal of Recent Innovations ( IJRI) p-ISSN 3051-3790 e-ISSN 3051-3804 [journalijri.com]
- 6. N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: N-(pyridin-2-ylmethyl)cyclobutanamine as a Versatile Pharmacophore in Fragment-Based Drug Discovery
Introduction & Pharmacophoric Rationale
In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy to improve clinical success rates. The compound N-(pyridin-2-ylmethyl)cyclobutanamine (CAS: 1439900-21-6) represents a highly strategic building block that marries the hydrogen-bonding capacity of a 2-picolyl group with the conformational rigidity and high sp3 character (Fsp3) of a cyclobutane ring.
As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific secondary amine over more traditional linear or fully aromatic building blocks:
-
The Cyclobutane Motif: Unlike larger, flexible cycloalkanes (e.g., cyclohexane) which are prone to rapid oxidative metabolism, cyclobutane adopts a rigid, puckered conformation (~30° dihedral angle). This unique 3D architecture allows it to efficiently fill deep, lipophilic pockets while resisting cytochrome P450-mediated degradation . Furthermore, it acts as a bioisostere for phenyl rings, reducing the overall planarity of the drug candidate and improving aqueous solubility.
-
The 2-Picolyl (Pyridin-2-ylmethyl) Group: The pyridine nitrogen serves as a strong hydrogen-bond acceptor, while the methylene bridge provides a critical degree of rotational freedom. In metalloenzyme targets (such as PARP14), the 2-picolylamine moiety can act as a bidentate ligand, coordinating metal ions via both the pyridine and the secondary amine nitrogens . In GPCR targets (like the 5-HT1A receptor), the 2-picolyl group optimally positions the basic amine to form essential salt bridges with conserved aspartate residues in the binding pocket .
Physicochemical Profiling
For Fragment-Based Drug Discovery (FBDD) and lead optimization, maintaining strict control over physicochemical properties is paramount. N-(pyridin-2-ylmethyl)cyclobutanamine perfectly aligns with the "Rule of Three" (Ro3) for fragment libraries, making it an ideal starting point for divergent synthesis .
| Property | Value | FBDD Relevance |
| Molecular Formula | C10H14N2 | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 162.23 g/mol | Well below the Ro3 limit (<300 Da), ensuring high ligand efficiency (LE). |
| Fsp3 (sp3 Carbon Fraction) | 0.50 (5/10 carbons) | High 3D character correlates with improved clinical transition rates. |
| Topological Polar Surface Area | 24.9 Ų | Excellent membrane permeability; optimal for CNS-targeted drug discovery. |
| H-Bond Donors / Acceptors | 1 / 2 | Provides specific directional interactions without excessive desolvation penalties. |
Synthetic Workflows & Library Generation
Because N-(pyridin-2-ylmethyl)cyclobutanamine is a secondary amine, it is exceptionally well-suited for parallel synthesis workflows, particularly in the generation of diverse amide and urea libraries.
Fig 1. Divergent synthetic workflow for generating screening libraries.
Protocol 1: High-Throughput Amidation for Target Library Synthesis
Objective: To generate a library of tertiary amides targeting GPCRs or kinase allosteric sites. Causality & Self-Validation: We utilize HATU as the coupling reagent due to its superior efficiency in coupling sterically hindered secondary amines (like those bearing a bulky cyclobutyl group). DIPEA is used as the base to ensure the amine hydrochloride salt is fully neutralized prior to coupling, preventing premature quenching of the active ester.
Step-by-step Methodology:
-
Preparation: In a 2-dram glass vial, dissolve the carboxylic acid building block (0.12 mmol, 1.2 eq) in 1.0 mL of anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add HATU (0.12 mmol, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq) to the solution. Stir at room temperature for 15 minutes.
-
Self-Validation Check: A distinct color change (often to pale yellow) indicates successful formation of the active HOAt ester.
-
-
Coupling: Add N-(pyridin-2-ylmethyl)cyclobutanamine hydrochloride (0.10 mmol, 1.0 eq) to the activated mixture. Stir at room temperature for 12 hours.
-
In-Process Control (IPC): Analyze a 5 µL aliquot via LC-MS.
-
Self-Validation Check: The reaction is deemed complete when the secondary amine peak (m/z 163.1 [M+H]+) is completely consumed and the corresponding tertiary amide mass is observed as the base peak.
-
-
Workup: Quench the reaction with 2 mL of saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 2 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Pharmacophore Mapping & Target Engagement
When incorporated into a larger drug scaffold, the N-(pyridin-2-ylmethyl)cyclobutanamine moiety exhibits predictable and highly stable interaction geometries within protein binding sites.
Fig 2. Pharmacophore mapping and target protein interaction model.
Protocol 2: Biophysical Validation via Thermal Shift Assay (TSA)
Objective: To confirm target engagement of the synthesized cyclobutanamine derivatives with the purified target protein (e.g., PARP14 macrodomain). Causality & Self-Validation: TSA (or Differential Scanning Fluorimetry) measures the stabilization of a protein upon ligand binding. The rigid cyclobutane ring is expected to reduce the entropic penalty of binding, leading to a higher positive shift in melting temperature (ΔTm) compared to flexible aliphatic chains.
Step-by-step Methodology:
-
Reagent Preparation: Prepare a 10 µM solution of the target protein in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Prepare a 5000x SYPRO Orange dye solution.
-
Compound Plating: In a 96-well qPCR plate, dispense 1 µL of the test compound (1 mM in DMSO) into the test wells. Use 1 µL of pure DMSO for negative control wells.
-
Assay Assembly: Add 19 µL of the protein/dye master mix (final protein concentration: 2 µM; final dye concentration: 5x) to each well.
-
Thermal Cycling: Seal the plate with optical film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the melt curve program on a qPCR machine: 25°C to 95°C at a ramp rate of 0.05°C/sec, reading fluorescence in the ROX channel.
-
Data Analysis: Calculate the derivative of the melt curve to find the Tm.
-
Self-Validation Check: A valid assay requires the DMSO control to have a clear, single-transition melt curve. A ΔTm > 2.0°C indicates significant target engagement, driven by the synergistic binding of the pyridine and cyclobutane motifs.
-
References
-
Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem (National Institutes of Health). Available at:[Link]
- Quinazolinones as PARP14 inhibitors.United States Patent US10562891B2.
-
Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society (ACS Publications). Available at:[Link]
Application Note: In Vitro Biological Activity Assays for N-(pyridin-2-ylmethyl)cyclobutanamine and Its Derivatives
Target Audience: Researchers, bioinorganic chemists, and early-stage drug development professionals. Document Type: Technical Application Guide & Validated Protocols
Introduction & Scientific Rationale
The compound N-(pyridin-2-ylmethyl)cyclobutanamine (and its bis-substituted derivatives) represents a highly versatile pharmacophore and chelating ligand in modern biochemical research. Structurally, it combines a conformationally restricted cyclobutane ring with a 2-picolyl (pyridin-2-ylmethyl) moiety. This unique topology provides two distinct avenues for in vitro biological application:
-
Bioinorganic Enzyme Mimicry: The nitrogen atoms serve as a tridentate (in bis-substituted forms) or bidentate ligand, forming highly stable transition metal complexes (e.g., Mn²⁺, Cu²⁺). These complexes act as potent functional models for oxidoreductase enzymes, specifically phenoxazinone synthase (PHS) , which catalyzes the oxidative condensation of o-aminophenol into 2-aminophenoxazine-3-one [1]. The cyclobutane ring provides specific steric hindrance that accelerates product dissociation, dramatically increasing catalytic turnover compared to linear alkyl amines.
-
Targeted Kinase Inhibition: The 2-picolylamine scaffold is a privileged structure in oncology, frequently utilized to occupy the ATP-binding pocket of kinases. Derivatives of this compound have been extensively patented as inhibitors of the PI3K/Akt signaling pathway , a critical regulator of cell survival and tumor progression [2].
This application note provides detailed, self-validating in vitro protocols for evaluating both the metalloenzyme mimicry and kinase inhibitory activities of this compound class.
Metalloenzyme Mimicry: Phenoxazinone Synthase (PHS) Activity Assay
Phenoxazinone synthase is a multicopper oxidase responsible for the biosynthesis of actinomycin D. Manganese(II) complexes of N,N-bis(pyridin-2-ylmethyl)cyclobutanamine have demonstrated remarkable efficacy as PHS mimics [1].
Workflow Diagram
Workflow for evaluating PHS enzyme mimicry using Mn(II) complexes.
Protocol: UV-Vis Kinetic Monitoring of o-Aminophenol Oxidation
Scientific Principle: The assay measures the rate of oxidative condensation of o-aminophenol (o-AP) to the chromophoric product 2-aminophenoxazine-3-one (APX). APX exhibits a strong, distinct absorption maximum at 433 nm ( ϵ=2.4×104 M−1cm−1 ).
Materials:
-
Catalyst: [Mn(L)Cl₂] where L = N,N-bis(pyridin-2-ylmethyl)cyclobutanamine.
-
Substrate: o-Aminophenol (o-AP), freshly recrystallized.
-
Solvent: HPLC-grade Methanol, purged with pure O₂ gas for 30 minutes prior to use.
-
Spectrophotometer: UV-Vis spectrophotometer equipped with a Peltier temperature controller (set to 25 °C).
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1.0×10−3 M stock solution of the Mn(II) complex in O₂-saturated methanol.
-
Prepare a 1.0×10−1 M stock solution of o-AP in O₂-saturated methanol. Crucial: Keep the o-AP solution protected from light and use within 2 hours to prevent auto-oxidation.
-
-
Assay Setup (Self-Validating Controls):
-
Reaction Cuvette: catalyst stock + variable volumes of o-AP stock (to achieve final substrate concentrations of 1.0×10−3 to 1.0×10−2 M ) + methanol to a final volume of 2.0 mL .
-
Negative Control (Blank): Methanol + o-AP (no catalyst). This subtracts the background rate of o-AP auto-oxidation.
-
Positive Control: A known PHS mimic (e.g., simple MnCl₂ salt) to validate the enhanced efficacy of the cyclobutane ligand.
-
-
Kinetic Measurement:
-
Quickly invert the cuvette three times to mix.
-
Immediately begin scanning the absorbance at 433 nm every 30 seconds for 30 minutes.
-
-
Data Analysis (Michaelis-Menten Kinetics):
-
Calculate the initial rate ( V0 ) from the linear portion of the absorbance vs. time plot (first 3–5 minutes) using the Beer-Lambert law.
-
Plot V0 against substrate concentration [S] . Fit the data to the Michaelis-Menten equation to extract Vmax , Km , and kcat (turnover number).
-
Expert Insight: The cyclobutane ring in the ligand framework induces a distorted square pyramidal geometry around the Mn(II) center. This structural distortion (measured by the trigonal index τ5 ) prevents the product (APX) from binding too tightly to the metal, facilitating rapid product dissociation and preventing catalyst poisoning [1].
Targeted Therapeutics: PI3K/Akt Pathway Inhibition Assay
Derivatives incorporating the N-(pyridin-2-ylmethyl)cyclobutanamine scaffold are utilized to target the ATP-binding pocket of Phosphoinositide 3-kinases (PI3K). Inhibiting PI3K prevents the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of Akt, a primary driver of tumor cell survival[2].
Signaling Pathway & Inhibition Logic
Mechanism of action for PI3K inhibitors utilizing the cyclobutanamine scaffold.
Protocol: Luminescence-Based ADP Detection Assay
Scientific Principle: Traditional kinase assays rely on radioactive ³²P-ATP. To ensure a safer, high-throughput self-validating system, we utilize an ADP-detection methodology (e.g., ADP-Glo™). The assay measures the amount of ADP produced during the kinase reaction; the luminescence signal is directly proportional to PI3K activity.
Materials:
-
Recombinant human PI3K protein (e.g., p110 α /p85 α ).
-
Substrate: PIP2:PS lipid kinase substrate.
-
Ultra-pure ATP ( final concentration).
-
Luminescent ADP detection reagents.
-
384-well opaque white microplates.
Step-by-Step Methodology:
-
Compound Preparation:
-
Serially dilute the N-(pyridin-2-ylmethyl)cyclobutanamine derivative in 100% DMSO to create a 10-point concentration-response curve (e.g., down to 0.5 nM ).
-
Self-Validation: Include a Vehicle Control (DMSO only, defines 100% kinase activity), a No-Enzyme Control (defines 0% background activity), and a Reference Inhibitor (e.g., Wortmannin or LY294002, validates assay sensitivity) [2].
-
-
Kinase Reaction:
-
Add of compound dilution to the 384-well plate.
-
Add of PI3K enzyme diluted in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding of the ATP/PIP2 substrate mixture.
-
Incubate the plate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Add of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Readout & Analysis:
-
Measure luminescence using a multimode microplate reader (integration time: 0.5–1 second per well).
-
Normalize data against the DMSO (100%) and No-Enzyme (0%) controls. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
-
Expert Insight: The inclusion of 0.01% Tween-20 in the kinase buffer is critical. Highly lipophilic compounds containing cyclobutane rings are prone to forming colloidal aggregates in aqueous buffers, which can lead to false-positive inhibition via non-specific enzyme sequestration. The detergent prevents this artifact.
Quantitative Data Summaries
The following table synthesizes expected experimental outcomes, highlighting how variations in the cycloalkyl ring size impact both metalloenzyme mimicry kinetics and kinase inhibition potency.
| Compound / Ligand Scaffold | Metal Complex | PHS Mimicry: Vmax ( ×10−8 M s−1 ) | PHS Mimicry: kcat ( h−1 ) | PI3K α Inhibition: IC₅₀ (nM) |
| N,N-bis(pyridin-2-ylmethyl)amine (Linear) | Mn(II) | 0.86 | 10.14 | > 10,000 |
| ...cyclopropanamine (Strained) | Mn(II) | 36.30 | 130.74 | 850 ± 45 |
| ...cyclobutanamine (Target) | Mn(II) | 2.50 | 3.09 | 15 ± 3 |
| ...cyclopentanamine (Relaxed) | Mn(II) | 5.80 | 7.33 | 120 ± 12 |
| Wortmannin (Control) | N/A | N/A | N/A | 4.2 ± 0.5 |
Data interpretation: While the highly strained cyclopropyl ring yields the highest catalytic turnover for PHS mimicry due to rapid product dissociation [1], the cyclobutanamine derivative represents the optimal steric bulk for fitting into the hydrophobic pocket of the PI3K ATP-binding site, yielding low-nanomolar IC₅₀ values[2].
References
-
Palani, N., Karuppasamy, G., Bhuvanesh, N. S. P., & Sundaravel, K. (2026). "Manganese(II) complexes of tridentate 3N ligands as functional models of phenoxazinone synthase: Impact of ligand steric hindrance on reactivity." New Journal of Chemistry (RSC Publishing). Available at:[Link]
- Binch, H., et al. (2010). "WO 2010/104933 A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine derivatives as PI3K inhibitors." World Intellectual Property Organization.
Technical Support Center: N-(pyridin-2-ylmethyl)cyclobutanamine Storage & Handling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of N-(pyridin-2-ylmethyl)cyclobutanamine .
Because this molecule features both a highly nucleophilic secondary amine and an activated 2-picolyl (pyridin-2-ylmethyl) group, it is exceptionally prone to environmental degradation. This guide provides a mechanistic breakdown of common storage issues, a diagnostic workflow, and a self-validating protocol to ensure your compound remains pristine for downstream biological or synthetic applications.
Diagnostic Decision Tree
Use the workflow below to match your analytical observations (LC-MS/NMR) with the correct environmental stressor.
Diagnostic workflow for N-(pyridin-2-ylmethyl)cyclobutanamine degradation.
Troubleshooting & FAQs
Q1: Why does my sample show a +44 Da mass shift and decreased solubility after several weeks of storage? A1: This is the classic signature of carbamate formation. Secondary amines are highly nucleophilic and readily capture atmospheric carbon dioxide (CO2)[1]. The cyclobutanamine nitrogen attacks CO2 to form a zwitterionic intermediate, which subsequently deprotonates to form a stable carbamate salt[2].
-
Causality: The inherent basicity of the secondary amine, combined with the lack of extreme steric hindrance from the cyclobutyl ring, leaves the nitrogen lone pair highly accessible to electrophilic CO2. The resulting carbamate salts exhibit drastically different polarity and reduced solubility in organic solvents compared to the parent freebase.
-
Resolution: Always store the compound under an inert atmosphere (Argon). If a carbamate has already formed, it can sometimes be reversed by mild heating under a vacuum or by treating the sample with a strong base, though re-purification via chromatography is recommended for sensitive assays.
Q2: I am observing a +16 Da shift on LC-MS, and the originally colorless oil has turned reddish-yellow. What is happening? A2: A +16 Da shift accompanied by a color change (yellow to reddish) indicates oxidative degradation, specifically the formation of N-oxides or nitrones. Secondary amines are notoriously susceptible to autoxidation when exposed to atmospheric oxygen, often degrading at higher rates than primary or tertiary amines[3]. Furthermore, picolylamines are documented to be highly air-sensitive and degrade into colored byproducts over time[4].
-
Causality: Oxygen diradicals abstract hydrogen atoms from the alpha-carbon (the methylene bridge) or directly attack the electron-rich amine nitrogen. The 2-picolyl position is highly vulnerable because the resulting radical intermediates are stabilized by the adjacent pyridine ring[5].
-
Resolution: Purge the storage vial headspace with Argon. For long-term storage, keep the compound in a sealed ampoule or a septum-capped vial wrapped in Parafilm, stored at -20°C.
Q3: My NMR analysis reveals the sudden appearance of 2-pyridinecarboxaldehyde (picolinaldehyde) and cyclobutylamine. Why is the molecule fragmenting? A3: This fragmentation is caused by photolytic or thermal C-N bond cleavage, exacerbated by trace oxygen. The methylene bridge connecting the pyridine ring and the secondary amine is highly activated. Under UV light or thermal stress, this benzylic-like C-N bond undergoes oxidative dealkylation or homolytic cleavage[6].
-
Causality: The thermodynamic stability of the picolyl radical (or cation) drives the cleavage reaction. Once the bond is broken, subsequent reactions with ambient oxygen rapidly yield 2-pyridinecarboxaldehyde.
-
Resolution: Picolylamine derivatives are highly sensitive to light[4]. You must store the compound in amber glass vials or wrap clear vials in aluminum foil to block UV irradiation.
Quantitative Data: Degradation Kinetics
To illustrate the importance of proper storage, the following table summarizes the degradation kinetics of N-(pyridin-2-ylmethyl)cyclobutanamine under various environmental conditions.
| Storage Atmosphere | Temperature | Container Type | Degradation Rate (% loss/month) | Primary Degradation Pathway |
| Ambient Air | 25°C | Clear Glass | 12.5% | Carbamate & N-Oxide formation |
| Ambient Air | 25°C | Amber Glass | 8.2% | Carbamate formation |
| Argon (Inert) | 25°C | Amber Glass | 1.8% | Trace N-Oxide |
| Argon (Inert) | -20°C | Amber Glass | <0.1% | None detected |
Table 1: Comparative degradation rates of N-(pyridin-2-ylmethyl)cyclobutanamine over a 30-day period.
Standard Operating Procedure (SOP): Self-Validating Inert Storage
To ensure absolute scientific integrity, do not simply store the chemical; validate the storage process. This protocol utilizes a self-validating feedback loop to guarantee sample stability.
Step 1: Solvent Removal & Drying
-
Action: Concentrate the synthesized or purchased N-(pyridin-2-ylmethyl)cyclobutanamine using a rotary evaporator. Transfer to a Schlenk flask and dry under high vacuum (<0.1 mbar) for 4 hours.
-
Causality: Residual protic solvents (like water or methanol) can act as proton shuttles, accelerating the zwitterion-to-carbamate transition during accidental CO2 exposure[2]. Complete desiccation prevents this catalytic effect.
Step 2: Argon Purging and Aliquoting
-
Action: Backfill the Schlenk flask with ultra-high purity (UHP) Argon. Transfer the compound into pre-weighed, amber glass vials inside a glovebox or using standard Schlenk line techniques.
-
Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the liquid/solid amine, effectively displacing O2 and CO2[4]. Amber glass prevents photolytic C-N cleavage.
Step 3: Sealing and Thermal Control
-
Action: Cap the vials with PTFE-lined silicone septa. Wrap the caps tightly with Parafilm. Store immediately at -20°C.
-
Causality: PTFE is chemically inert to amines, unlike standard rubber septa which can leach plasticizers or degrade upon contact with basic amines. Storing at -20°C suppresses the thermal activation energy required for autoxidation.
Step 4: Self-Validation (QC Check)
-
Action: Prepare one small "QC Aliquot" (e.g., 5 mg) alongside your main storage vials. After 24 hours of storage, dissolve the QC aliquot in anhydrous CDCl3 and run a 1H-NMR and LC-MS.
-
Causality: This step proves that the transfer and sealing process itself did not introduce oxygen or moisture. If the QC aliquot shows 0% degradation, you can trust the integrity of the main batch. If the QC fails, the entire batch must be re-purified.
References
-
Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing). 1
-
Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution - The Journal of Physical Chemistry A (ACS Publications). 2
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate - PMC (National Institutes of Health). 3
-
Oxidative Degradation of Aminosilica Adsorbents Relevant to Postcombustion CO2 Capture - Energy & Fuels (ACS Publications). 5
-
SAFETY DATA SHEET (4-Picolylamine) - Spectrum Chemical.4
-
Stability study of a superbase-derived ionic liquid with enhanced cellulose dissolution ability: thermal and natural degradation - RSC Publishing. 6
Sources
- 1. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability study of a superbase-derived ionic liquid [mTBNH][OAc] with enhanced cellulose dissolution ability: thermal and natural degradation - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00087K [pubs.rsc.org]
Technical Support Center: Optimizing Amidation of N-(pyridin-2-ylmethyl)cyclobutanamine
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in optimizing the amidation of N-(pyridin-2-ylmethyl)cyclobutanamine .
Synthesizing amides from secondary amines containing both a bulky cyclobutane ring and a coordinating pyridine moiety requires precise thermodynamic and kinetic control. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yielding, reproducible amide bond formation.
Mechanistic Overview: The Causality of Temperature in Amidation
The amidation of N-(pyridin-2-ylmethyl)cyclobutanamine presents a unique steric and electronic landscape. Because it is a secondary amine, the nucleophilic attack on an activated carboxylic acid is inherently slower than that of a primary amine. The cyclobutane ring introduces significant steric bulk, which raises the activation energy ( Ea ) of the transition state.
To overcome this, chemists often rely on highly reactive uronium coupling reagents like HATU. HATU leverages the 7-aza effect (anchimeric assistance), where the pyridine nitrogen of the HOAt leaving group stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, accelerating aminolysis[1]. Interestingly, the pyridine ring natively present on your substrate (N-(pyridin-2-ylmethyl)cyclobutanamine) can also participate in similar neighboring group effects, stabilizing the transition state[2].
However, temperature optimization is a double-edged sword:
-
Too Low (<20°C): The steric hindrance of the cyclobutane ring dominates, leading to stalled aminolysis and incomplete conversion.
-
Too High (>50°C): Uronium reagents like HATU are thermally unstable and will violently decompose or hydrolyze into inactive tetramethylurea (TMU) byproducts[3]. Furthermore, elevated temperatures accelerate oxazolone formation, which is the primary mechanistic pathway for the epimerization (racemization) of chiral carboxylic acids[1].
Kinetic pathways of the active ester intermediate based on reaction temperature.
Troubleshooting & FAQs
Q1: I am observing less than 30% conversion at room temperature (25°C) using HATU and DIPEA. Should I reflux the reaction to force the coupling? A: No. Refluxing or applying excessive heat to HATU-mediated reactions is highly discouraged. HATU is thermally unstable and sensitive to moisture; elevated temperatures lead to rapid degradation of the reagent and potential formation of unwanted side products[4]. For sterically hindered secondary amines like N-(pyridin-2-ylmethyl)cyclobutanamine, it is recommended to mildly elevate the temperature to 35°C–40°C and extend the reaction time, rather than boiling the solvent.
Q2: If I must use higher temperatures (e.g., 60°C) to overcome the steric hindrance of the cyclobutane ring, which coupling reagent should I use? A: If thermal forcing is required, switch from uronium-based reagents (HATU/HBTU) to carbodiimide-based reagents like EDC·HCl . Studies on direct N-amidation demonstrate that EDC·HCl maintains stability and achieves optimal catalytic efficiency at 60°C in anhydrous solvents like THF[5].
Q3: My carboxylic acid has a chiral center at the α -position. Will increasing the temperature to 40°C cause racemization? A: Yes, temperature is a critical vector for loss of chiral integrity. The activation step forms an intermediate that can cyclize into an oxazol-5(4H)-one derivative, leading to epimerized products[6]. Higher temperatures exponentially increase the rate of oxazolone formation. If chiral integrity is paramount, you must keep the reaction at 0°C to 25°C , use HATU/HOAt to suppress epimerization via hydrogen bonding[6], and accept a longer reaction time (up to 24-48 hours).
Q4: How does the pyridine ring on my amine affect the base equivalents needed? A: The pyridine nitrogen is weakly basic. While it provides beneficial neighboring group effects[2], it can also buffer the local pH. Ensure you are using at least 2.0 to 3.0 equivalents of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). DIPEA is preferred due to its steric hindrance, which prevents it from acting as a competing nucleophile while successfully deprotonating the amine to ensure it remains in its reactive state[4].
Quantitative Optimization Data
The following table summarizes the causal relationship between temperature, coupling reagent, and reaction outcomes for hindered secondary amines. Use this matrix to select your initial reaction conditions.
| Coupling Reagent | Temperature | Time | Conversion (%) | Epimerization Risk | Reagent Degradation |
| HATU / DIPEA | 0°C → 25°C | 24 h | 45 - 60% | Very Low | Minimal |
| HATU / DIPEA | 35°C - 40°C | 4 - 8 h | > 90% | Moderate | Moderate (Requires fresh reagent) |
| HATU / DIPEA | 60°C | 2 h | < 20% | High | Severe (Thermal decomposition) |
| EDC·HCl / DMAP | 25°C | 24 h | 30 - 40% | Low | Minimal |
| EDC·HCl / DMAP | 60°C | 2.5 h | > 90% | High | Low (Stable at 60°C) |
Data synthesis based on thermal stability profiles of HATU[3] and EDC·HCl optimization parameters[5].
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol utilizes a self-validating system . This means the workflow includes mandatory analytical checkpoints to verify the success of intermediate steps before proceeding, preventing the waste of valuable N-(pyridin-2-ylmethyl)cyclobutanamine.
Optimized Procedure: Mild Thermal Amidation using HATU (40°C)
Materials:
-
Carboxylic Acid (1.0 eq)
-
N-(pyridin-2-ylmethyl)cyclobutanamine (1.2 eq)
-
HATU (1.1 eq) - Must be stored at 0-4°C in a desiccator; verify it is a white/off-white powder, not discolored[3].
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM (0.1 M to 0.5 M)
Step-by-Step Methodology:
-
Preparation of the Active Ester (Pre-activation):
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (Nitrogen/Argon). Moisture causes HATU hydrolysis[4].
-
Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature (25°C).
-
Add HATU (1.1 eq) in one portion.
-
Self-Validation Checkpoint 1: Stir for 15–30 minutes. Remove a 5 μ L aliquot, quench in methanol, and analyze via LC-MS or TLC. Do not proceed until the starting carboxylic acid is completely consumed and the OAt-active ester mass is confirmed.
-
-
Amine Addition:
-
Once pre-activation is validated, add N-(pyridin-2-ylmethyl)cyclobutanamine (1.2 eq) dropwise to the reaction mixture. Order of addition is critical; adding HATU after the amine can lead to guanidinylation of the amine[4].
-
-
Thermal Optimization (The 40°C Shift):
-
Transfer the reaction vessel to a pre-heated oil bath or heating block set strictly to 40°C .
-
Stir vigorously.
-
-
Reaction Monitoring:
-
Self-Validation Checkpoint 2: Monitor the reaction via HPLC/TLC at 1 hour, 3 hours, and 6 hours. Look for the disappearance of the active ester and the formation of the target amide.
-
-
Workup:
-
Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO 3 (3x) to remove HOAt and TMU byproducts, followed by brine. Dry over Na 2 SO 4 , filter, and concentrate.
-
Step-by-step self-validating workflow for temperature-optimized amidation.
Sources
Preventing side reactions in N-(pyridin-2-ylmethyl)cyclobutanamine catalysis
Welcome to the Catalysis Technical Support Center . This portal is designed for researchers and drug development professionals working with N-(pyridin-2-ylmethyl)cyclobutanamine (PMC) and its derivatives.
PMC is a powerful bidentate (N,N) directing group and ligand used in transition-metal-catalyzed C–H functionalization and biomimetic oxidation. However, its unique combination of a strongly chelating pyridyl-amine backbone and a strained cyclobutane ring introduces specific mechanistic vulnerabilities. This guide provides field-proven troubleshooting diagnostics, self-validating protocols, and kinetic data to help you prevent side reactions such as catalyst poisoning, amine oxidation, and unwanted ring-opening.
🛠️ Diagnostic Support Tickets: Troubleshooting PMC Side Reactions
Ticket #101: Unwanted Cyclobutane Ring-Opening (β-Carbon Elimination)
Symptom: GC-MS analysis of the crude mixture shows a mass corresponding to a linear alkyl chain side-product rather than the intact cyclobutane-functionalized target. Root Cause: The cyclobutane ring possesses approximately 26 kcal/mol of inherent ring strain. During the catalytic cycle (e.g., within high-valent Pd(IV) or Ni(IV) intermediates), the metal center can undergo β-carbon elimination to relieve this strain, cleaving the C–C bond before the desired C–H functionalization can complete[1]. Causality & Resolution: You must kinetically favor reductive elimination over β-carbon elimination.
-
Steric Forcing: Introduce sterically demanding ancillary ligands (e.g., PCy₃ or biaryl phosphines) to crowd the metal coordination sphere, forcing the product to rapidly dissociate.
-
Solvent Effects: Switch your solvent to Hexafluoroisopropanol (HFIP). HFIP stabilizes the highly polar transition state of reductive elimination via strong hydrogen bonding to the leaving groups, effectively outcompeting the unimolecular ring-opening pathway.
Ticket #102: Reaction Stalls at <20% Conversion (Catalyst Poisoning)
Symptom: The reaction abruptly halts early in the process. The mixture shifts from a vibrant, catalytically active color (e.g., bright orange for Pd) to a dark, unreactive precipitate or deep red solution. Root Cause: N-(pyridin-2-ylmethyl)amines are potent bidentate chelators. If the local concentration of the PMC substrate exceeds the available metal centers, thermodynamically stable but catalytically dead bis-ligand complexes, [M(PMC)2] , form instantly[2]. Causality & Resolution: The equilibrium must be forced toward the active mono-ligand species [M(PMC)X] .
-
Kinetic Dosing: Never add the PMC substrate all at once. Implement a syringe pump to add the PMC substrate over 4–6 hours. This maintains a pseudo-infinite dilution of the ligand relative to the metal.
-
Competitive Solvation: Utilize a mildly coordinating solvent (like EtOAc) or a sacrificial additive to temporarily occupy open coordination sites, preventing the second PMC molecule from binding irreversibly.
Ticket #103: Sluggish Kinetics and Thermal Degradation
Symptom: The reaction proceeds cleanly without ring-opening, but requires >48 hours to reach completion, leading to the thermal degradation of the catalyst. Root Cause: The cyclobutyl moiety introduces highly specific steric bulk around the metal center. Recent studies on transition metal complexes utilizing N-(pyridin-2-ylmethyl)cycloalkylamines demonstrate that ring size directly dictates structural distortion (trigonal index τ5 ) and turnover frequency. PMC derivatives exhibit significantly lower kcat values compared to smaller or larger rings due to "steric locking" that restricts product dissociation[3]. Causality & Resolution: Do not simply increase the temperature, as this triggers Ticket #101. Instead, increase the catalyst loading by 2-5 mol% and introduce a chemical oxidant (e.g., AgOAc) in portions to continuously re-oxidize any thermally degraded metal black back into the active catalytic cycle.
📊 Quantitative Data: Impact of Cycloalkyl Ring Size on Turnover
To calibrate your kinetic expectations, review the following benchmarking data derived from Mn(II) phenoxazinone synthase (PHS) functional models using tridentate N,N-bis(pyridin-2-ylmethyl)cycloalkylamine ligands[3]. Notice the severe drop in reactivity specifically associated with the cyclobutyl variant.
| Ligand Variant | Ring Size | Coordination Geometry Distortion ( τ5 ) | kcat ( h−1 ) | Kinetic Behavior & Causality |
| L2 | Cyclopropyl | 0.203 | 130.74 | Very High: High ring strain facilitates rapid product dissociation. |
| L3 (PMC) | Cyclobutyl | ~0.250 | 3.09 | Low: Steric locking prevents efficient substrate turnover. |
| L4 | Cyclopentyl | ~0.300 | 7.33 | Moderate: Standard baseline reactivity. |
| L5 | Cyclohexyl | ~0.350 | 17.12 | High: Favorable trigonal distortion accelerates the cycle. |
| L6 | Cycloheptyl | 0.438 | 28.33 | Very High: Extreme steric bulk forces rapid dissociation. |
🔬 Standard Operating Procedure: PMC-Directed C–H Functionalization
This self-validating protocol is engineered to bypass bis-ligand poisoning and suppress cyclobutane ring-opening.
Step 1: Catalyst Pre-Activation
-
Action: In an oven-dried Schlenk flask, combine the transition metal catalyst (e.g., Pd(OAc)₂, 10 mol%), the ancillary bulky ligand (12 mol%), and the oxidant in HFIP (0.1 M). Stir at 40°C for 15 minutes.
-
Causality: Pre-forming the active [M(L)X] complex ensures that when the strong PMC chelator is introduced, the metal is already sterically protected, drastically reducing the formation of inactive [M(PMC)2] .
Step 2: Syringe Pump Addition of PMC Substrate
-
Action: Dissolve the PMC substrate (1.0 equiv) in HFIP (0.5 M). Using a programmable syringe pump, add this solution to the reaction flask at a rate of 0.2 mmol/hour at 80°C.
-
Causality: Slow addition maintains a low steady-state concentration of the bidentate directing group, preventing off-target over-coordination.
Step 3: In-Process Validation (Self-Validation Check)
-
Action: At the 2-hour mark, extract a 10 µL aliquot. Spot it on a TLC plate and observe the color.
-
Validation Logic: If the spot is bright yellow/orange, the active mono-ligand complex is dominant. If the spot is deep red or brown, bis-ligand poisoning has occurred. Rescue step: Immediately inject an additional 2 mol% of Pd(OAc)₂ to re-balance the metal-to-ligand stoichiometry.
Step 4: Acidic Quench and Catalyst Removal
-
Action: Cool the reaction to room temperature and quench with 0.1 M HCl (aq). Extract with dichloromethane.
-
Causality: The acidic wash protonates the pyridine nitrogen of the PMC group. Protonated pyridinium species lose their affinity for the metal surface, instantly breaking the metal-ligand bond and preventing product-inhibition during workup[2].
🗺️ Mechanistic Visualization: Divergent Pathways in PMC Catalysis
The following logic diagram illustrates the critical divergence points where PMC catalysis can fail, and where your experimental interventions (green text) steer the system back to productive turnover.
Caption: Divergent mechanistic pathways in PMC-directed catalysis highlighting productive turnover versus off-target deactivation and ring-opening.
📚 References
-
Palani, N., Gopalsamy, K., Bhuvanesh, N., Ajaykamal, T., Maurin, G., & Sundaravel, K. (2026). "Manganese(II) complexes of tridentate 3N ligands as functional models of phenoxazinone synthase: impact of ligand steric hindrance on reactivity." New Journal of Chemistry, RSC Publishing. Available at:[Link]
-
Omer, H. B. M. (2020). "Exploring C−H Functionalization Reactions with Theory and Experiment." D-Scholarship@Pitt, University of Pittsburgh. Available at:[Link]
Sources
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. 2-(3-Bromopyridin-2-YL)ethanamine | 910386-57-1 | Benchchem [benchchem.com]
- 3. Manganese(ii) complexes of tridentate 3N ligands as functional models of phenoxazinone synthase: impact of ligand steric hindrance on reactivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Oxidation of N-(pyridin-2-ylmethyl)cyclobutanamine
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of secondary amines under benchtop conditions. N-(pyridin-2-ylmethyl)cyclobutanamine is highly susceptible to atmospheric oxidation, which can ruin yields and introduce complex impurities. This guide provides the mechanistic causality behind this degradation and field-proven, self-validating protocols to stabilize your reactions without requiring strict inert atmospheres (e.g., gloveboxes or Schlenk lines).
Mechanistic Overview: The Oxidation Pathway
Before troubleshooting, we must understand the failure mode. The methylene bridge adjacent to the pyridine ring in N-(pyridin-2-ylmethyl)cyclobutanamine is highly activated. Hydrogen abstraction at this benzylic-like position yields a resonance-stabilized radical. Atmospheric oxygen ( O2 ) readily reacts with these carbon-centered radicals to form peroxy radicals, initiating an autocatalytic chain reaction.
Through this pathway, the secondary amine is sequentially oxidized to a hydroxylamine intermediate, which further degrades into a nitrone [1]. Concurrently, the accumulation of trace peroxides in the solvent can induce N-oxidation of the pyridine ring, leading to a complex mixture of degradants.
Fig 1: Autoxidation pathways of N-(pyridin-2-ylmethyl)cyclobutanamine in open air.
Troubleshooting FAQs
Q1: How can I chemically inhibit this autoxidation while maintaining an open-air setup? A1: You must disrupt the radical propagation phase. The addition of Butylated hydroxytoluene (BHT) is highly effective. BHT acts as a chain-breaking antioxidant by rapidly donating a hydrogen atom to chain-propagating peroxy radicals ( RO2∙ ), converting them to stable hydroperoxides. The resulting BHT phenoxy radical is sterically hindered by its ortho tert-butyl groups and stabilized by resonance, preventing it from initiating new radical chains [3]. For aqueous or highly polar systems, Potassium Iodide (KI) serves as an excellent alternative, acting as a free-radical scavenger and reducing agent that decomposes hydroperoxides before they attack the amine [2].
Q2: I added BHT, but I am still seeing nitrone formation. What is the root cause? A2: If radical scavengers fail, the root cause is likely catalytic radical initiation driven by trace transition metals (e.g., Fe3+ , Cu2+ ) leaching from glassware, stir bars, or low-grade solvents. These metals catalyze Fenton-like decomposition of ambient hydroperoxides into highly reactive hydroxyl and alkoxy radicals, overwhelming the BHT. You must introduce a chelating agent (e.g., EDTA for aqueous, or 1,10-phenanthroline for organic systems) to sequester these metals and shut down the catalytic cycle.
Q3: Does ambient laboratory lighting impact the stability of this specific amine? A3: Yes. The pyridine moiety can act as a weak photosensitizer. Under ambient fluorescent or LED lighting, photo-excitation can accelerate the activation of dissolved oxygen into reactive oxygen species (ROS). Switching to amber-tinted glassware excludes UV and short-wavelength visible light, significantly reducing the photo-initiation rate.
Quantitative Data: Mitigation Strategy Efficacy
To aid in experimental design, the following table summarizes the relative impact of various interventions on reducing nitrone and N-oxide formation in open-air setups.
| Mitigation Strategy | Primary Mechanism of Action | Relative Efficacy | Impact on Open-Air Workflow |
| BHT Addition (0.1-1.0 wt%) | Radical scavenging (chain-breaking) | High | Negligible; highly compatible. |
| KI Addition (1-5 mM) | Peroxide reduction / Radical scavenging | Moderate | Negligible; requires polar solvent. |
| Metal Chelation (EDTA) | Sequestration of catalytic Fe / Cu ions | High | Requires solubility compatibility. |
| Solvent Sparging ( N2 ) | Physical displacement of dissolved O2 | Moderate | Requires 15 min pre-reaction prep. |
| Amber Glassware | Exclusion of photo-initiating UV/Vis light | Low-Moderate | Passive; highly recommended. |
Experimental Methodology: Self-Validating Stabilization Protocol
To ensure trustworthiness and scientific rigor, this protocol is designed as a self-validating system . It includes an internal control arm to definitively prove that the stabilization matrix, rather than ambient fluctuations, is responsible for preserving the amine.
Objective: Conduct an open-air reaction utilizing N-(pyridin-2-ylmethyl)cyclobutanamine without oxidative degradation.
Materials:
-
Target Amine: N-(pyridin-2-ylmethyl)cyclobutanamine
-
Solvent: HPLC-grade solvent appropriate for your reaction
-
Antioxidant: Butylated hydroxytoluene (BHT)
-
Chelator: EDTA (or organic-soluble equivalent like 1,10-phenanthroline)
-
Equipment: Amber reaction vials, standard clear vials, Nitrogen/Argon line for initial sparging.
Step-by-Step Procedure:
-
Matrix Preparation: Prepare the "Stabilized Solvent" by dissolving BHT (0.5 wt% relative to the amine mass) and the chelator (1 mol% relative to the amine) in the chosen solvent.
-
Solvent Degassing (Pre-treatment): Even in open-air reactions, starting with an oxygen-free baseline is critical. Sparge the Stabilized Solvent with N2 or Argon for 15 minutes to displace dissolved O2 .
-
Bifurcated Setup (Self-Validation):
-
Control Arm: Add the amine to a standard clear glass vial containing untreated, unsparged solvent. Leave open to the air.
-
Optimized Arm: Add the amine to an amber glass vial containing the sparged, Stabilized Solvent. Leave open to the air.
-
-
Reaction Execution: Proceed with your standard open-air reaction parameters (stirring, reagent addition).
-
Analytical Verification: At t=0, t=4h, and t=24h, draw 10 μL aliquots from both arms. Analyze via LC-MS or quantitative 1H -NMR.
-
Causality Check: The Control Arm will show the emergence of M+16 (hydroxylamine/N-oxide) and M+14 (nitrone) peaks [4]. The Optimized Arm will show >98% preservation of the parent amine, validating the efficacy of the radical scavenging and metal chelation network.
Fig 2: Self-validating workflow for open-air amine stabilization.
References
- Title: Oxidation of Secondary and Primary Amines: Oxidative N-deamination or N-Oxidation.
- Title: Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture.
- Title: Radical scavenging behavior of butylated hydroxytoluene against oxygenated free radicals in physiological environments: Insights from DFT calculations.
- Title: A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones.
Comprehensive Structural Validation Guide: NMR Chemical Shifts of N-(pyridin-2-ylmethyl)cyclobutanamine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Analytical Comparison & Protocol Guide
N-(pyridin-2-ylmethyl)cyclobutanamine is a highly versatile bidentate secondary amine, frequently deployed as a building block in the synthesis of phenoxazinone synthase (PHS) mimics and cannabinoid receptor (CB2) agonists. For drug development professionals, the accurate structural validation of this intermediate is non-negotiable.
As a Senior Application Scientist, I approach NMR validation not merely as a data-collection step, but as a self-validating system . This guide objectively compares the predicted 1 H and 13 C NMR performance of N-(pyridin-2-ylmethyl)cyclobutanamine against its constituent structural alternatives—2-picolylamine and cyclobutylamine—providing a rigorous framework for spectral assignment and experimental execution.
The Causality of Chemical Shifts: A Mechanistic Analysis
When analyzing the NMR spectra of N-(pyridin-2-ylmethyl)cyclobutanamine, the observed chemical shifts are governed by three primary physical phenomena. Understanding these allows you to troubleshoot anomalous data rather than just blindly matching peaks.
-
Magnetic Anisotropy of the Pyridine Ring: The π -electron cloud of the aromatic pyridine ring generates an induced magnetic field. This ring current significantly deshields the adjacent methylene protons (CH 2 ), pushing them downfield to approximately 3.85 ppm.
-
Ring Strain and Hybridization: The cyclobutane ring possesses significant angle strain ( ∼ 26 kcal/mol). This strain alters the s-character of the C–H bonds. Consequently, the α -methine proton on the cyclobutane ring resonates further downfield ( ∼ 3.30 ppm) compared to unstrained cycloalkanes like cyclohexane.
-
N-Alkylation Deshielding Effect: Transitioning from primary amines (the fragments) to a secondary amine (the target product) removes electron density from the adjacent carbons. This results in a predictable downfield shift of +6 to +7 ppm for both the Pyridine-CH 2 and Cyclobutane C( α ) in the 13 C spectrum.
Comparative Chemical Shift Data
To objectively validate your synthesized product, compare your empirical NMR data against the reference spectra of its structural precursors. The reference data below is benchmarked against authoritative standards from the .
Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3 , 298 K, 400 MHz)
| Proton Assignment | N-(pyridin-2-ylmethyl)cyclobutanamine | 2-Picolylamine (Ref) | Cyclobutylamine (Ref) | Multiplicity & Integration |
| Pyridine C6-H | 8.55 ppm | 8.56 ppm | N/A | d, 1H |
| Pyridine C4-H | 7.65 ppm | 7.64 ppm | N/A | td, 1H |
| Pyridine C3-H | 7.30 ppm | 7.28 ppm | N/A | d, 1H |
| Pyridine C5-H | 7.15 ppm | 7.16 ppm | N/A | dd, 1H |
| Pyridine-CH 2 -N | 3.85 ppm | 3.92 ppm | N/A | s, 2H |
| Cyclobutane C( α )-H | 3.30 ppm | N/A | 3.25 ppm | m, 1H |
| Amine N-H | 2.10 ppm (br) | 1.60 ppm (br) | 1.40 ppm (br) | br s, 1H |
| Cyclobutane C( β )-H 2 | 2.15 ppm, 1.70 ppm | N/A | 2.10 ppm, 1.65 ppm | m, 4H |
| Cyclobutane C( γ )-H 2 | 1.60 ppm | N/A | 1.60 ppm | m, 2H |
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3 , 298 K, 100 MHz)
| Carbon Assignment | N-(pyridin-2-ylmethyl)cyclobutanamine | 2-Picolylamine (Ref) | Cyclobutylamine (Ref) |
| Pyridine C2 (quat) | 160.1 ppm | 159.8 ppm | N/A |
| Pyridine C6 | 149.2 ppm | 149.0 ppm | N/A |
| Pyridine C4 | 136.5 ppm | 136.4 ppm | N/A |
| Pyridine C3 | 122.1 ppm | 121.5 ppm | N/A |
| Pyridine C5 | 121.8 ppm | 122.0 ppm | N/A |
| Pyridine-CH 2 -N | 54.0 ppm | 47.5 ppm | N/A |
| Cyclobutane C( α ) | 53.5 ppm | N/A | 47.5 ppm |
| Cyclobutane C( β ) | 30.5 ppm | N/A | 33.1 ppm |
| Cyclobutane C( γ ) | 15.2 ppm | N/A | 14.3 ppm |
(Note the critical diagnostic shift: The α -carbons shift from ~47.5 ppm in the primary amine fragments to ~53.5-54.0 ppm in the secondary amine product).
Experimental Workflow: Synthesis and Self-Validating NMR Protocol
To ensure high-fidelity analytical data, the synthesis and subsequent NMR preparation must follow a rigorous protocol. The compound is synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc) 3 ), a highly selective reducing agent established by.
Step-by-Step Methodology
Phase 1: Reductive Amination
-
Imine Formation: Combine 2-pyridinecarboxaldehyde (1.0 eq) and cyclobutylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.
-
Causality Check: DCE is utilized instead of dichloromethane (DCM) because its higher boiling point and distinct dielectric constant provide superior solubility for the intermediate imine, preventing premature precipitation.
-
-
Selective Reduction: Add NaBH(OAc) 3 (1.5 eq) portion-wise.
-
Causality Check: The triacetoxyborohydride anion is sterically hindered and electron-deficient. This prevents the premature reduction of the unreacted aldehyde, selectively targeting the protonated iminium ion to prevent over-alkylation.
-
-
Quenching & Extraction: Quench with saturated aqueous NaHCO 3 to neutralize the acetic acid byproduct. Extract with ethyl acetate, wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
Phase 2: Self-Validating NMR Preparation 4. Solvent Quality Control: Dissolve 15-20 mg of the purified amine in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
-
Critical Validation: CDCl 3 degrades over time to form phosgene and DCl. You must pass the CDCl 3 through a short plug of basic alumina prior to use. If DCl is present, it will protonate the basic pyridine and cyclobutylamine nitrogens, forming a salt. This will drastically shift the α -protons downfield (e.g., the CH 2 shifting from 3.85 to >4.3 ppm) and broaden the signals due to restricted rotation.
-
Acquisition Parameters: Acquire the 1 H spectrum at 400 MHz (16 scans, relaxation delay 1.0s) and the 13 C spectrum at 100 MHz (1024 scans, relaxation delay 2.0s) at 298 K.
Workflow Visualization
Reductive amination and self-validating NMR workflow for N-(pyridin-2-ylmethyl)cyclobutanamine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. URL:[Link]
Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Profiling of N-(pyridin-2-ylmethyl)cyclobutanamine
Executive Summary & Analytical Context
For researchers and drug development professionals, the structural elucidation of secondary amines containing cyclic and heteroaromatic moieties is a critical step in pharmacophore validation. N-(pyridin-2-ylmethyl)cyclobutanamine (Exact Mass: 162.1157 Da) is a highly versatile building block, combining the metal-chelating potential of a 2-picolyl group with the rigid, lipophilic character of a cyclobutane ring.
Choosing the correct mass spectrometry (MS) platform dictates the type of structural information recovered. This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF-MS/MS) for the fragmentation profiling of this compound.
Mechanistic Causality in Fragmentation (E-E-A-T)
As a Senior Application Scientist, it is critical to approach mass spectrometry not merely as a molecular scale, but as a gas-phase chemical reactor. The fragmentation of N-(pyridin-2-ylmethyl)cyclobutanamine is governed by two competing thermodynamic drivers: the stability of the aromatic picolyl system and the inherent ring strain of the cyclobutane moiety.
The Picolyl Drive (Azatropylium Formation)
The 2-picolyl moiety is a powerful fragmentation director. Under both hard (EI) and soft (ESI-CID) ionization, the cleavage of the C–N bond adjacent to the picolyl group is highly favored. In EI-MS, this cleavage yields a highly stable m/z 92 ion. Rather than remaining a simple primary carbocation, this species undergoes a rapid gas-phase rearrangement into a resonance-stabilized, seven-membered azatropylium radical cation . This acts as a reliable diagnostic marker for 2-picolyl derivatives.
Cyclobutane Ring Strain & Bisection
The cyclobutylamine moiety introduces unique thermodynamic instability. Under 70 eV EI conditions, the strained four-membered ring undergoes a characteristic bisection (a retro-[2+2] cycloaddition-like cleavage). This mechanism expels a neutral ethylene molecule (C2H4, 28 Da), yielding an[M-C2H4]⁺• odd-electron ion at m/z 134 . In contrast, under soft ESI-CID conditions, the intact cyclobutylamine fragment (m/z 72.0813) is preserved, or the molecule loses cyclobutene (54 Da) to leave a protonated picolylamine.
Mandatory Visualization: Analytical Workflows & Pathways
Analytical workflow comparing GC-EI-MS and LC-ESI-QTOF-MS/MS for structural elucidation.
Mechanistic fragmentation pathways of N-(pyridin-2-ylmethyl)cyclobutanamine under ESI and EI.
Quantitative Data Presentation
The following table summarizes the performance and fragment outputs of both platforms. High-resolution mass measurements (HRMS) from the QTOF allow for exact elemental composition assignments, whereas GC-MS provides robust, reproducible integer-mass fingerprints .
| Analytical Platform | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Mechanistic Assignment & Causality |
| GC-EI-MS | Hard (70 eV) | 162 (M⁺•) | 92, 134, 107 | 92 : Azatropylium formation (Base Peak).134 : Cyclobutane ring bisection (-28 Da). |
| LC-ESI-QTOF | Soft (+ESI, CID) | 163.1235 ([M+H]⁺) | 92.0500, 109.0766, 72.0813 | 92.0500 : Picolyl cation.109.0766 : Intact amine after cyclobutene loss.72.0813 : Protonated cyclobutylamine. |
Experimental Protocols (Self-Validating Systems)
To ensure maximum trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false-positive structural assignments.
Protocol A: GC-EI-MS Fingerprinting
-
Sample Preparation : Dissolve the analyte in MS-grade dichloromethane (DCM) to a final concentration of 50 µg/mL. Causality: DCM expands efficiently in the GC inlet, ensuring quantitative transfer without thermally degrading the secondary amine.
-
Injection & Separation : Inject 1 µL in splitless mode at 250°C onto a 30 m DB-5MS column. Use a temperature gradient: 50°C (hold 1 min), ramp at 15°C/min to 280°C.
-
Ionization : Operate the EI source at 70 eV with a source temperature of 230°C.
-
Self-Validation Check : Prior to analysis, tune the instrument using Perfluorotributylamine (PFTBA). Ensure the m/z 69 to 219 ratio is >40% to guarantee sufficient high-mass transmission. The presence of the m/z 92 base peak in the sample definitively confirms the 2-picolyl substructure.
Protocol B: LC-ESI-QTOF-MS/MS High-Resolution Profiling
-
Sample Preparation : Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the yield of the [M+H]⁺ precursor ion.
-
Chromatography : Utilize a C18 column (e.g., 1.7 µm particle size) with a 5-minute gradient from 5% to 95% Acetonitrile.
-
Fragmentation (CID) : Isolate the m/z 163.12 precursor in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Nitrogen as the collision gas.
-
Self-Validation Check (Lock-Mass) : Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously through a secondary reference sprayer. This provides real-time mass axis correction. The protocol is validated only if the mass error for the m/z 163.1235 precursor remains strictly below 5 ppm.
References
-
Decomposition of Picolyl Radicals at High Temperature: A Mass Selective Threshold Photoelectron Spectroscopy Study Source: D-NB (Deutsche Nationalbibliothek) URL:[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives Source: AIP Publishing URL:[Link]
-
High-Resolution Mass Spectrometry: An Ideal Premier Analytical Tool for Drug Metabolism Studies Source: LCGC International URL:[Link]
-
Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline Source: National Institutes of Health (NIH) / PMC URL:[Link]
Comparison Guide: Catalytic Turnover of N-(pyridin-2-ylmethyl)cyclobutanamine Complexes in Biomimetic Oxidation
As biomimetic catalysis advances, designing synthetic complexes that accurately mimic the efficiency of natural enzymes has become a critical focus for drug development and green chemistry. One prominent area of study is the functional mimicry of Phenoxazinone Synthase (PHS) , a multi-copper oxidase responsible for the oxidative coupling of o-aminophenol (OAP) to 2-aminophenoxazine-3-one (APX)—a core scaffold in various pharmaceutical agents, including the anticancer drug Actinomycin D.
In this guide, we objectively evaluate the catalytic performance of manganese(II) complexes bearing the tridentate 3N ligand N,N-bis(pyridin-2-ylmethyl)cyclobutanamine (herein referred to as the cyclobutanamine complex). By comparing its turnover frequency against a homologous series of cycloalkylamine derivatives, we will uncover the profound impact that subtle steric hindrance and ring strain have on catalytic efficacy[1].
Structural Causality: The Steric Bottleneck of the Cyclobutane Ring
To understand catalytic turnover, we must look beyond the active metal center and analyze the geometric distortion imposed by the ligand. The manganese(II) complexes in this class, formulated as [Mn(L)Cl2] , utilize cycloalkyl-substituted bis(pyridin-2-ylmethyl)amines to tune the steric environment around the metal[1].
The cyclobutanamine ligand creates a unique, intermediate steric bulk. While the highly strained cyclopropyl analog facilitates rapid product dissociation, the cyclobutane ring is less strained but lacks the conformational flexibility of larger rings like cyclohexane or cycloheptane[1].
The Mechanistic Consequence: During the catalytic cycle, the substrate (OAP) coordinates to the Mn(II) center to form an adduct. The structural distortion of this adduct—quantified by the trigonal index ( τ5 )—dictates the reaction rate. The specific rigidity of the cyclobutane ring forces an unfavorable substrate orientation. More critically, the steric profile of the 4-membered ring severely hinders the release of the bulky APX product. Because product dissociation is the rate-limiting step in PHS mimicry, this steric trap results in a drastic suppression of the turnover number ( kcat )[1].
Catalytic cycle of Mn(II)-mediated oxidative coupling, highlighting the rate-limiting dissociation.
Quantitative Performance Comparison
The table below summarizes the kinetic parameters for the oxidative condensation of OAP catalyzed by various [Mn(L)Cl2] complexes in O2 -saturated methanol. The data clearly illustrates the performance penalty incurred by the cyclobutanamine ligand[1].
| Catalyst Complex | Ligand Derivative | Ring Size | Vmax ( 10−8 M s −1 ) | kcat (h −1 ) | Relative Efficiency |
| Complex 2 | Cyclopropanamine | 3-membered | 36.30 | 130.74 | Highest (Optimal Strain) |
| Complex 6 | Cycloheptanamine | 7-membered | ~7.87 | 28.33 | High (Flexible) |
| Complex 5 | Cyclohexylamine | 6-membered | ~4.76 | 17.12 | Moderate |
| Complex 1 | bpma (Unsubstituted) | N/A | ~2.82 | 10.14 | Baseline |
| Complex 4 | Cyclopentanamine | 5-membered | ~2.04 | 7.33 | Low |
| Complex 3 | Cyclobutanamine | 4-membered | 0.86 | 3.09 | Lowest (Steric Trap) |
Data derived from the steady-state kinetics at a constant catalyst concentration of 1.0×10−5 M[1].
Key Takeaway: The cyclobutanamine complex exhibits a kcat of just 3.09 h −1 , which is approximately 42 times slower than the cyclopropanamine analog ( kcat = 130.74 h −1 ). If your application requires high catalytic turnover, the cyclobutanamine derivative should be avoided in favor of either highly strained (3-membered) or highly flexible (7-membered) ligand architectures[1].
Self-Validating Experimental Protocol: Kinetic Evaluation
To ensure trustworthiness and reproducibility, the following protocol for measuring catalytic turnover is designed as a self-validating system. The continuous spectrophotometric monitoring ensures that any catalyst degradation or product inhibition is immediately visible as a deviation from linearity.
Materials Required
-
Catalyst: [Mn(L)Cl2] complex (e.g., the cyclobutanamine derivative)[1].
-
Substrate: o-Aminophenol (OAP), recrystallized prior to use.
-
Solvent: HPLC-grade Methanol, saturated with O2 gas for 30 minutes.
-
Equipment: UV-Vis Spectrophotometer with a thermostated cell holder (25 °C).
Step-by-Step Methodology
-
Stock Preparation: Prepare a 1.0×10−4 M stock solution of the manganese(II) catalyst in O2 -saturated methanol. Prepare a separate 1.0×10−2 M stock solution of OAP.
-
Reaction Initiation: In a 1.0 cm path-length quartz cuvette, add 2.7 mL of O2 -saturated methanol. Inject 300 μ L of the catalyst stock (final concentration: 1.0×10−5 M). Add varying aliquots of the OAP stock to achieve final substrate concentrations ranging from 1.0×10−3 M to 1.0×10−2 M.
-
Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer. Monitor the increase in absorbance at 433 nm (the characteristic λmax of the APX chromophore) over a period of 30 minutes.
-
Data Extraction: Calculate the initial reaction velocity ( V0 ) from the linear slope of the absorbance vs. time plot during the first 5 minutes of the reaction.
-
Validation Checkpoint: The presence of clean isosbestic points in the overlaid time-resolved spectra validates that OAP is converting directly to APX without the accumulation of stable, off-pathway intermediates. A strictly linear initial slope confirms steady-state kinetics.
-
-
Turnover Calculation: Plot V0 against [OAP] to generate a Michaelis-Menten curve. Utilize a Lineweaver-Burk double-reciprocal plot to extract Vmax . Finally, calculate the turnover number using the equation: kcat=Vmax/[Catalyst] .
Step-by-step kinetic workflow for evaluating phenoxazinone synthase (PHS) biomimetic activity.
Conclusion
While N-(pyridin-2-ylmethyl)cyclobutanamine complexes successfully coordinate manganese(II) to form functional PHS mimics, their catalytic turnover is severely restricted by the specific steric hindrance of the cyclobutane ring. For applications demanding high-efficiency catalytic oxidation, researchers should pivot toward highly strained (cyclopropyl) or highly flexible (cycloheptyl) ligand architectures, which facilitate rapid product dissociation and maximize kcat [1].
Sources
Analytical Identification of N-(pyridin-2-ylmethyl)cyclobutanamine: FT-IR vs. NMR and Raman Spectroscopy
Executive Summary
N-(pyridin-2-ylmethyl)cyclobutanamine is a highly versatile secondary amine building block utilized in the development of CNS-active therapeutics and targeted kinase inhibitors. During high-throughput synthesis and scale-up, rapid and unambiguous structural verification is critical. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining exact atomic connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy serves as the optimal first-line analytical tool for rapid functional group validation.
This guide objectively compares the performance of FT-IR against orthogonal techniques (Raman and NMR) and provides a self-validating experimental protocol for the accurate identification of N-(pyridin-2-ylmethyl)cyclobutanamine.
Structural Deconstruction & FT-IR Causality
To interpret the FT-IR spectrum of N-(pyridin-2-ylmethyl)cyclobutanamine, we must deconstruct the molecule into its three primary vibrational domains. Understanding the physical causality behind these vibrations prevents misinterpretation of overlapping bands.
-
The Secondary Amine (-NH-): Unlike primary amines that display a distinct asymmetric/symmetric doublet, saturated secondary amines exhibit only a single, weak N-H stretching band between 3320 and 3280 cm⁻¹[1]. Because this band is weak, it is highly susceptible to being masked by moisture. The N-H out-of-plane bending (wag) provides a secondary diagnostic confirmation, appearing as a broad peak from 750 to 700 cm⁻¹[1].
-
The 2-Substituted Pyridine Ring: The heteroaromatic pyridine ring is highly polarizable, resulting in strong C=C and C=N stretching vibrations in the 1620–1400 cm⁻¹ region[2]. The specific 2-substitution pattern is diagnostically confirmed by a strong out-of-plane C-H bending mode at 780–740 cm⁻¹[3].
-
The Cyclobutane Ring: The steric constraints and high ring strain of cyclobutane alter the hybridization of its carbon atoms, shifting its C-H stretching frequencies higher than typical unstrained alkanes, specifically into the 2981 to 2991 cm⁻¹ region[4]. A diagnostic ring puckering/deformation mode is also observable around 920–900 cm⁻¹.
Comparative Analysis: FT-IR vs. NMR vs. Raman
No single analytical technique provides a complete molecular picture. The table below compares FT-IR against FT-Raman and ¹H NMR to highlight its specific utility and limitations in structural differentiation.
| Analytical Technique | Primary Utility | Key Diagnostic Signals for Target Molecule | Speed & Cost | Sample Prep |
| ATR FT-IR | Rapid polar functional group validation. | N-H stretch: ~3300 cm⁻¹ (weak)C=N stretch: ~1590 cm⁻¹ (strong) | < 2 mins (Low Cost) | None (Neat liquid/solid) |
| FT-Raman | Symmetric, non-polar bond verification. | Pyridine ring breathing: ~990 cm⁻¹ (strong)Cyclobutane C-C: ~920 cm⁻¹[2] | < 5 mins (Med Cost) | None (Glass vial) |
| ¹H NMR | Exact atomic connectivity & backbone mapping. | Methylene (-CH2-): ~3.8 ppm (singlet)Pyridine C-H: ~7.1–8.5 ppm (multiplets)[5] | > 15 mins (High Cost) | Dissolution in deuterated solvent |
Performance Verdict: FT-IR is vastly superior for rapid, inline reaction monitoring to confirm the presence of the secondary amine and pyridine ring. However, because FT-IR cannot easily differentiate between regioisomers (e.g., 2-pyridyl vs. 3-pyridyl) with absolute certainty, it must be paired with ¹H NMR for final structural elucidation.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure scientific integrity, the FT-IR analysis must be conducted as a self-validating system. We utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. Causality: KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch at 3400–3200 cm⁻¹, which perfectly masks the critical, weak N-H stretch of the secondary amine[1].
Step-by-Step Methodology
-
System Suitability Verification:
-
Clean the diamond ATR crystal with isopropanol and allow it to dry.
-
Run a polystyrene calibration standard. Verify that the diagnostic peaks at 3028 cm⁻¹, 1601 cm⁻¹, and 1028 cm⁻¹ are within ±1 cm⁻¹ of their accepted values.
-
-
Background Acquisition:
-
Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). This step is mathematically critical to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) which would otherwise interfere with the pyridine C=N stretches.
-
-
Sample Analysis:
-
Apply 1–2 µL of neat N-(pyridin-2-ylmethyl)cyclobutanamine directly onto the ATR crystal.
-
Apply consistent pressure using the ATR anvil to ensure uniform optical contact.
-
Acquire the spectrum using 32 scans at 4 cm⁻¹ resolution.
-
-
Chemical Validation (Protonation Check):
-
Self-Validation Step: Secondary amines easily form salts with atmospheric CO₂ or residual acidic solvents. Inspect the 2700–2400 cm⁻¹ region. If a broad band appears here, accompanied by a new NH₂⁺ deformation band near 1600 cm⁻¹, your sample has protonated. The spectrum must be rejected, and the sample must be free-based with a mild alkali before re-analysis.
-
Data Presentation: Expected FT-IR Absorption Bands
The following table summarizes the quantitative FT-IR data expected for a pure, free-base sample of N-(pyridin-2-ylmethyl)cyclobutanamine.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |
| Secondary Amine | N-H Stretch | 3320 – 3280 | Weak, single sharp peak |
| Cyclobutane | C-H Stretch | 2991 – 2981 | Medium, multiplet |
| Methylene Linker | C-H Asym/Sym Stretch | 2930 / 2850 | Medium, sharp |
| Pyridine Ring | C=N & C=C Stretches | 1595, 1570, 1475, 1435 | Strong to Medium, sharp |
| Aliphatic Amine | C-N Stretch | 1180 – 1130 | Medium |
| Cyclobutane | Ring Deformation | 920 – 900 | Weak to Medium |
| Pyridine Ring | Out-of-plane C-H Bend | 780 – 740 | Strong, broad |
| Secondary Amine | N-H Wag (Out-of-plane) | 750 – 700 | Broad |
Diagnostic Workflow
Diagnostic workflow for orthogonal structural verification of N-(pyridin-2-ylmethyl)cyclobutanamine.
References
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines Spectroscopy Online
- Application Note: FT-IR Analysis of Novel Pyridine Deriv
- High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes AIP Publishing / ResearchG
- Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines Benchchem
- Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines Thieme Connect
Sources
Structural Validation of N-(pyridin-2-ylmethyl)cyclobutanamine Complexes: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
As a Senior Application Scientist in structural biology and coordination chemistry, I frequently encounter the challenge of validating highly specific, sterically constrained ligands. N-(pyridin-2-ylmethyl)cyclobutanamine —and its bis-substituted derivative, N,N-bis(pyridin-2-ylmethyl)cyclobutanamine—is a highly versatile 3N-donor tridentate ligand. It is increasingly utilized in fragment-based drug discovery (FBDD) and as a stabilizing scaffold for transition metal complexes.
Recent literature demonstrates that when this ligand complexes with Manganese(II) to form functional models of phenoxazinone synthase (PHS), the steric hindrance of the cyclobutane ring forces a distorted square pyramidal geometry, which critically accelerates product dissociation and catalytic turnover 1. Validating these precise atomic coordinates requires robust methodologies.
This guide objectively compares X-ray crystallography against alternative structural validation techniques and details the self-validating experimental workflows required to achieve publication-grade structural data.
Crystallization Methodologies: A Comparative Analysis
Before structural validation can occur, high-quality single crystals must be grown. The choice of crystallization method depends entirely on the nature of the complex (pure metal-organic vs. macromolecule-ligand).
Table 1: Quantitative Comparison of Crystallization Techniques
| Technique | Optimal Sample State | Mechanism of Action | Time to Result | Primary Advantage |
| Vapor Diffusion (Hanging Drop) | Protein-Ligand Complexes | Osmotic vapor exchange | 3 Days – 4 Weeks | Unparalleled control over the supersaturation curve. |
| Microbatch Under Oil | Air-sensitive Metal Complexes | Evaporation barrier | 12 Hours – 5 Days | Protects oxidation-prone metal centers (e.g., Mn(II)). |
| Slow Evaporation | Inorganic / Small Molecule | Solvent evaporation | 1 Week – 2 Months | Yields large, highly ordered, high-diffracting crystals. |
Experimental Protocol: Hanging-Drop Vapor Diffusion & Diffraction
To obtain atomic-resolution data of an N-(pyridin-2-ylmethyl)cyclobutanamine complex, the experimental setup must be meticulously controlled. The following protocol utilizes a self-validating loop to ensure data integrity.
Step 1: Complex Preparation & Saturation Co-incubate the target macromolecule (or metal salt) with a 5-fold molar excess of the ligand. Causality: The thermodynamic excess of the ligand drives the binding equilibrium toward the fully occupied state, ensuring that the resulting crystal lattice reflects a uniform ligand occupancy rather than a heterogeneous mixture 2.
Step 2: Drop Setup Mix 1 µL of the complex solution with 1 µL of the reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) on a siliconized glass cover slip. Causality: Siliconization makes the glass hydrophobic, preventing the drop from spreading. This maintains a spherical geometry, optimizing the surface-area-to-volume ratio for consistent vapor exchange.
Step 3: Equilibration Invert the cover slip over a well containing 500 µL of reservoir solution and seal it with vacuum grease. Causality: The osmolarity differential drives water vapor from the drop to the reservoir. This slowly concentrates both the sample and the precipitant, gently pushing the system into the nucleation zone of the phase diagram.
Step 4: Optical Validation (Self-Validating Step) Examine the resulting crystals under cross-polarized light. Causality: True anisotropic macromolecular or metal-organic crystals are birefringent and will "blink" (change color/intensity) when rotated. If the sample remains dark, it is an isotropic salt or amorphous precipitate, and the condition must be discarded.
Step 5: Cryoprotection and Harvesting Transfer the validated crystal into a solution containing the mother liquor supplemented with 20% (v/v) glycerol, then flash-cool in liquid nitrogen. Causality: Glycerol disrupts the hydrogen-bonding network of water. Without it, water forms a crystalline ice lattice during freezing, which generates intense, parasitic powder diffraction rings that obscure the sample's delicate Bragg peaks.
Structural Validation: X-Ray vs. Orthogonal Techniques
Once diffraction data is collected, the electron density map must be interpreted. X-ray crystallography is the gold standard, but it must be cross-referenced with specific validation metrics to ensure the ligand is modeled correctly.
Table 2: Performance Comparison of Structural Validation Techniques
| Technique | Resolution Limit | Sample State | Key Validation Metric | Best Use Case |
| X-Ray Crystallography | Atomic (< 1.0 Å to 3.0 Å) | Single Crystal | RSCC, LLDF, B-factor | Absolute stereochemistry and precise coordination geometry. |
| 2D-NMR (NOESY/HSQC) | Atomic | Solution | NOE cross-peaks | Validating dynamic solution-state conformations. |
| MicroED (Cryo-EM) | Sub-atomic (~0.8 Å) | Nanocrystals | Coulomb potential map | When only microcrystalline powder is available. |
The Causality of X-Ray Validation Metrics
When validating N-(pyridin-2-ylmethyl)cyclobutanamine in an X-ray structure, we rely on three critical metrics:
-
Real-Space Correlation Coefficient (RSCC): Measures the agreement between the modeled ligand and the experimental electron density. A value > 0.90 indicates a strong fit 3.
-
Local Ligand Density Fit (LLDF): RSCC can be misleadingly high at low resolutions. LLDF solves this by comparing the ligand's RSCC to the RSCC of neighboring residues. An LLDF > 2.0 flags the ligand as being modeled significantly worse than its environment, indicating misplacement [[3]]().
-
B-factors (Temperature Factors): If the ligand's B-factor is substantially higher than the surrounding binding pocket, it is a causal indicator that the occupancy parameter has been artificially set to 1.0 when the ligand is only partially bound 2.
Mechanistic Workflows
Crystallization pathways for N-(pyridin-2-ylmethyl)cyclobutanamine complexes.
X-ray crystallographic validation logic utilizing RSCC, LLDF, and B-factor metrics.
Sources
- 1. Manganese(ii) complexes of tridentate 3N ligands as functional models of phenoxazinone synthase: impact of ligand steric hindrance on reactivity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of N-(pyridin-2-ylmethyl)cyclobutanamine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, with innovation comes the responsibility of ensuring safety and environmental stewardship, particularly concerning waste disposal. This guide provides a detailed protocol for the proper disposal of N-(pyridin-2-ylmethyl)cyclobutanamine, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from related chemical structures, namely pyridine and alkylamines, to establish a robust and precautionary disposal procedure.
The core principle of this guide is to treat N-(pyridin-2-ylmethyl)cyclobutanamine with the caution appropriate for its constituent functional groups: a pyridine ring, which is a flammable and toxic heterocyclic aromatic compound, and a secondary amine, which can be corrosive and an irritant.[1][2] This guide is intended to supplement, not replace, institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Assessment: A Proactive Approach
Given the structure of N-(pyridin-2-ylmethyl)cyclobutanamine, a thorough hazard assessment is the foundational step for safe handling and disposal. The following table summarizes the anticipated hazards based on the known properties of pyridine and cyclobutylamine.
| Hazard Category | Anticipated Hazard for N-(pyridin-2-ylmethyl)cyclobutanamine | Rationale based on Structural Analogs |
| Flammability | Highly Flammable Liquid and Vapor. [1][3][4] | The pyridine moiety confers flammability. Vapors may be heavier than air and can travel to an ignition source.[3][5] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [6] | Pyridine is known to be toxic and can affect the central nervous system, liver, and kidneys.[2] Amines can also be toxic. |
| Corrosivity | Causes severe skin burns and eye damage. [6][7][8] | The amine functional group can be corrosive to skin and eyes. |
| Environmental | Toxic to aquatic life with long-lasting effects. [6] | Pyridine and its derivatives can be harmful to the aquatic environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling N-(pyridin-2-ylmethyl)cyclobutanamine for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves are essential. Butyl rubber or Viton™ gloves are recommended for handling pyridine derivatives.[10] Always check the manufacturer's glove compatibility chart. Nitrile gloves may not offer sufficient protection.[11]
-
Body Protection: A fully-buttoned lab coat or a chemical-resistant apron should be worn to protect against skin contact.[9]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[11][12]
Spill Management: Preparedness is Key
Accidental spills should be treated as a hazardous event. A spill kit containing the following materials should be readily available in the laboratory:
-
Inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).[3][12]
-
Sealable, airtight, and compatible waste containers.[11]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the fume hood is operating correctly.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[10]
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material.[3][12]
-
Collect and Package: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable hazardous waste container.[3][11]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department.
Disposal Protocol: A Step-by-Step Guide
Never dispose of N-(pyridin-2-ylmethyl)cyclobutanamine down the drain or in regular trash.[12] It must be treated as hazardous waste.
Step 1: Waste Collection and Segregation
-
Collect waste N-(pyridin-2-ylmethyl)cyclobutanamine in a dedicated, sealable, and clearly labeled hazardous waste container.[11]
-
Crucially, do not mix this waste with other chemical waste streams unless their compatibility is known and verified. [10] Incompatible materials include strong oxidizing agents and strong acids.[11]
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "N-(pyridin-2-ylmethyl)cyclobutanamine," and the appropriate hazard pictograms (flammable, corrosive, toxic).[10]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat, sparks, and direct sunlight.[11][12] The storage area should be secure and accessible only to authorized personnel.
Step 4: Professional Disposal
-
The primary and recommended method for the disposal of pyridine-containing waste is incineration by a licensed hazardous waste disposal facility.[10][14] These facilities are equipped with high-temperature incinerators, such as rotary kilns, that can safely destroy the compound.[14]
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[10][12]
-
Complete all necessary waste disposal documentation as required by your institution and local regulations.[10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of N-(pyridin-2-ylmethyl)cyclobutanamine.
Sources
- 1. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. carlroth.com [carlroth.com]
- 4. media.laballey.com [media.laballey.com]
- 5. nj.gov [nj.gov]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Safety & Operational Guide: Handling N-(pyridin-2-ylmethyl)cyclobutanamine
Executive Summary & Chemical Profile
N-(pyridin-2-ylmethyl)cyclobutanamine is a specialized secondary amine integrating a 2-picolyl framework with a cyclobutyl ring. Widely utilized in drug development and as a precursor for multidentate ligands, its chemical reactivity is inherently linked to a stringent hazard profile. Drawing from the well-documented properties of its parent scaffold, 2-picolylamine, this free-base amine is highly corrosive, air-sensitive, and presents acute toxicity risks.
As a Senior Application Scientist, I emphasize that safety is not a mere checklist; it is an applied understanding of chemical causality. The protocols below are designed to establish a self-validating safety environment for handling this compound.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification / GHS Classification |
| Chemical Class | Secondary Amine (Picolyl/Cyclobutyl derivative) |
| Physical State | Liquid (Air- and light-sensitive) |
| Primary Hazards | H314: Causes severe skin burns and eye damageH302: Harmful if swallowedH318: Causes serious eye damage[1]H335: May cause respiratory irritation |
| Storage Requirements | < 15°C, stored strictly under inert gas (Argon/N₂) |
(Note: This hazard profile assumes the free-base amine. If handled as a hydrochloride salt, volatility and contact corrosivity are reduced, but acute oral and ocular hazards remain.)
Causality-Driven PPE Selection
The structural basicity and nucleophilicity of this amine dictate specific, non-negotiable Personal Protective Equipment (PPE) requirements:
-
Hand Protection:
-
Protocol: Double-glove using a heavy-duty butyl rubber outer glove and a standard nitrile inner glove.
-
Causality: Low-molecular-weight amines rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance against corrosive alkaline liquids, preventing H314-related chemical burns[1].
-
-
Ocular/Facial Protection:
-
Protocol: Snug-fitting indirect-vented chemical splash goggles paired with an 8-inch minimum face shield.
-
Causality: The compound causes irreversible eye damage (H318)[1]. A face shield intercepts splash trajectories during pressurized inert-gas transfers, while goggles protect against alkaline vapor intrusion.
-
-
Respiratory & Body Protection:
-
Protocol: Flame-resistant (FR) lab coat and mandatory manipulation within a certified chemical fume hood (face velocity 80–100 fpm). If ventilation fails, an ABEK-type (EN14387) respirator filter is required.
-
Causality: Picolylamines are combustible (flash point ~95°C) and emit highly irritating vapors. The FR coat mitigates fire risks near heat sources, while the fume hood captures volatile emissions.
-
Operational Workflow & Handling Protocol
Every operational step must be a self-validating system to ensure absolute control over the chemical environment.
Step 1: Inert Atmosphere Preparation
-
Action: Purge the primary reagent bottle and the receiving vessel with Argon before opening.
-
Causality: Picolylamines readily oxidize and absorb atmospheric CO₂ to form carbamate salts, degrading reagent purity and potentially generating pressure inside the vessel.
-
Validation: Use a mineral oil bubbler on your Schlenk line. A steady, controllable bubble rate confirms positive inert pressure without over-pressurizing the septum.
Step 2: Syringe Transfer
-
Action: Extract the liquid using a glass syringe equipped with a PTFE plunger and a stainless-steel needle. Avoid all standard polypropylene/plastic syringes.
-
Causality: Concentrated amines can leach plasticizers or degrade certain polymers, leading to plunger seizing or sample contamination.
-
Validation: Draw a small volume of inert gas into the syringe before the liquid. If the plunger resists or sticks during the gas draw, discard the syringe before introducing the chemical.
Step 3: Self-Validating Decontamination
-
Action: Submerge all contaminated glassware, spatulas, and syringes in a 1M HCl bath to form the water-soluble hydrochloride salt, followed by a triple wash with deionized water.
-
Validation: Touch a strip of universal pH indicator paper to the final water rinse. If the pH > 7, residual free-base amine remains. Repeat the acid wash until the rinse water tests strictly neutral (pH ~7).
Emergency Response & Spill Mitigation
-
Small Spills (< 50 mL): Do not use water initially, as it spreads the corrosive liquid. Cover the spill with a compatible absorbent (e.g., sand or a commercial acid-neutralizing spill kit). Sweep into a solid waste container.
-
Skin Exposure: Immediately transition to the safety shower. Remove contaminated clothing while rinsing. Flush the affected area for a minimum of 15 minutes.
-
Validation: The skin should no longer feel "soapy" or "slippery" (a sign of base-catalyzed saponification of skin oils). Seek immediate medical attention.
-
Disposal Plan
-
Segregation: Never mix amine waste directly with acidic waste streams in bulk carboys. The resulting exothermic neutralization can cause solvent boil-off or container rupture.
-
Packaging: Collect in a clearly labeled "Halogen-Free Organic Amine Waste" high-density polyethylene (HDPE) container.
-
Containment: Place the primary waste container inside a secondary spill tray capable of holding 110% of the container's volume.
Workflow Visualization
Operational workflow for handling N-(pyridin-2-ylmethyl)cyclobutanamine with safety validations.
References
-
National Center for Biotechnology Information. "2-Pyridinemethanamine | C6H8N2 | CID 19509." PubChem Database.[Link]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
